molecular formula C7H4BrFO3 B2385651 4-Bromo-5-fluoro-2-hydroxybenzoic acid CAS No. 1784366-04-6

4-Bromo-5-fluoro-2-hydroxybenzoic acid

Cat. No.: B2385651
CAS No.: 1784366-04-6
M. Wt: 235.008
InChI Key: MNWUKSCLDBHHKU-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H4BrFO3 and its molecular weight is 235.008. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-5-fluoro-2-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-fluoro-2-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-fluoro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO3/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWUKSCLDBHHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-5-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-5-fluoro-2-hydroxybenzoic acid is a halogenated derivative of salicylic acid. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxyl group on the benzoic acid core, makes it a valuable building block in medicinal chemistry and materials science. The interplay of these functional groups imparts specific physicochemical properties that are of considerable interest to researchers in drug discovery and development. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, with a focus on its relevance to scientific research.

Chemical Identity and Properties

Correctly identifying a chemical compound is the cornerstone of all scientific research. The following table summarizes the key identifiers and physicochemical properties of 4-Bromo-5-fluoro-2-hydroxybenzoic acid.

Identifier/PropertyValue
IUPAC Name 4-Bromo-5-fluoro-2-hydroxybenzoic acid
CAS Number 1784366-04-6
Molecular Formula C₇H₄BrFO₃
Molecular Weight 235.01 g/mol
SMILES O=C(O)c1cc(F)c(Br)cc1O
InChIKey Not readily available in public databases
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in organic solvents like methanol, ethanol, and DMSO

Note: Some properties are predicted based on the structure and data for similar compounds due to the limited publicly available experimental data for this specific molecule.

Synthesis of 4-Bromo-5-fluoro-2-hydroxybenzoic Acid: A Plausible Approach

While a specific, detailed experimental protocol for the synthesis of 4-Bromo-5-fluoro-2-hydroxybenzoic acid is not widely published in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of analogous compounds. The following proposed synthesis should be considered a theoretical pathway and would require experimental validation.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the electrophilic bromination of a fluorinated salicylic acid precursor. The directing effects of the hydroxyl and carboxyl groups are key considerations in this strategy.

Retrosynthesis target 4-Bromo-5-fluoro-2-hydroxybenzoic acid precursor 5-Fluoro-2-hydroxybenzoic acid target->precursor Electrophilic Aromatic Substitution (Bromination) reagent Electrophilic Brominating Agent (e.g., NBS, Br2) reagent->target

Caption: Retrosynthetic analysis for 4-Bromo-5-fluoro-2-hydroxybenzoic acid.

Proposed Experimental Protocol

Objective: To synthesize 4-Bromo-5-fluoro-2-hydroxybenzoic acid from 5-Fluoro-2-hydroxybenzoic acid.

Materials:

  • 5-Fluoro-2-hydroxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Fluoro-2-hydroxybenzoic acid (1 equivalent) in anhydrous acetonitrile.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature. The addition of NBS is crucial as it is a milder and more selective brominating agent compared to liquid bromine, which is important when dealing with activated aromatic rings.

  • Reaction Monitoring: The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium sulfite to destroy any unreacted bromine.

    • Acidify the mixture with 1M HCl to a pH of approximately 2-3.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-Bromo-5-fluoro-2-hydroxybenzoic acid.

Causality Behind Experimental Choices:

  • Choice of Solvent: Acetonitrile is a polar aprotic solvent that is suitable for electrophilic aromatic substitution reactions and can dissolve the starting material.

  • Choice of Brominating Agent: NBS is chosen for its selectivity, which helps to prevent over-bromination of the activated aromatic ring.

  • Acidification: The product is a carboxylic acid, which is more soluble in the organic phase in its protonated form. Acidification ensures efficient extraction.

Applications in Research and Drug Development

Halogenated benzoic acids are important pharmacophores and building blocks in the synthesis of pharmaceuticals. The presence of bromine and fluorine can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties.

Potential as a Synthetic Intermediate

4-Bromo-5-fluoro-2-hydroxybenzoic acid is a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid and hydroxyl groups can be readily modified, while the bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This makes it a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

The following diagram illustrates the potential synthetic utility of this compound.

Synthetic_Utility start 4-Bromo-5-fluoro-2-hydroxybenzoic acid esterification Esterification/Amidation (R-OH or R-NH2) start->esterification -COOH modification etherification Etherification (R-X) start->etherification -OH modification cross_coupling Cross-Coupling (e.g., Suzuki, Heck) start->cross_coupling -Br modification product1 Ester/Amide Derivatives esterification->product1 product2 Ether Derivatives etherification->product2 product3 Biaryl or Alkenyl Derivatives cross_coupling->product3

A Senior Application Scientist's Technical Guide to 4-Bromo-5-fluoro-2-hydroxybenzoic Acid: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 4-Bromo-5-fluoro-2-hydroxybenzoic acid, a halogenated salicylic acid derivative of increasing importance in medicinal chemistry. We will explore its fundamental properties, logical synthesis, analytical characterization, and its strategic role as a versatile building block in the development of complex pharmaceutical agents. The narrative emphasizes the causality behind synthetic choices and analytical validation, reflecting field-proven insights.

Core Introduction: The Strategic Value of Polysubstituted Aromatics

4-Bromo-5-fluoro-2-hydroxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its significance in pharmaceutical development arises not from any intrinsic biological activity but from its utility as a highly functionalized scaffold. The specific arrangement of its substituents—a carboxylic acid, a hydroxyl group, a "soft" bromine atom, and a metabolically robust fluorine atom—provides a rich toolkit for the medicinal chemist.

The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The bromine atom, in contrast, serves as a versatile synthetic handle, primarily for carbon-carbon bond-forming cross-coupling reactions. This combination makes 4-Bromo-5-fluoro-2-hydroxybenzoic acid a valuable starting point for constructing novel and complex active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The key properties of 4-Bromo-5-fluoro-2-hydroxybenzoic acid are summarized below.

PropertyDataSource(s)
CAS Number 1784366-04-6[3]
Molecular Formula C₇H₄BrFO₃N/A
Molecular Weight 235.01 g/mol N/A
Appearance White to off-white crystalline solid[4]
Solubility Soluble in methanol and other polar organic solvents; sparingly soluble in water.[4]

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show two distinct aromatic protons, each appearing as a doublet or doublet of doublets due to coupling with each other and the ¹⁹F nucleus. Two broad singlets corresponding to the acidic protons of the carboxylic acid and the phenolic hydroxyl group would also be present.

  • ¹³C NMR: The spectrum would display seven distinct carbon signals, with the C-F and C-Br bonds influencing the chemical shifts of the aromatic carbons. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity (M+ and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (from ~2500-3300 cm⁻¹) for the hydrogen-bonded carboxylic acid, another O-H stretch for the phenol (~3200-3600 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1700 cm⁻¹), and signals in the fingerprint region corresponding to C-F and C-Br bonds.

Synthesis Pathway: Electrophilic Bromination

While numerous patents and articles describe the synthesis of related isomers, a common and logical pathway to 4-Bromo-5-fluoro-2-hydroxybenzoic acid is via the direct electrophilic bromination of 5-fluorosalicylic acid (5-fluoro-2-hydroxybenzoic acid).

The rationale for this approach is governed by the principles of electrophilic aromatic substitution. The hydroxyl group (-OH) at C2 is a powerful activating, ortho-, para-directing group. The fluorine atom (-F) at C5 is a deactivating but also ortho-, para-directing group. Both of these substituents strongly direct the incoming electrophile (Br⁺) to the C4 position, making the reaction highly regioselective.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start 5-Fluoro-2-hydroxybenzoic acid reagents 1. Bromine (Br₂) 2. Glacial Acetic Acid (Solvent) 3. Controlled Temperature start->reagents Electrophilic Aromatic Substitution product 4-Bromo-5-fluoro-2-hydroxybenzoic acid reagents->product

Caption: Proposed synthesis of 4-Bromo-5-fluoro-2-hydroxybenzoic acid.

Experimental Protocol (Self-Validating System)

This protocol is a representative procedure based on established methods for the bromination of substituted phenols and benzoic acids.[5][6]

  • Dissolution: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 5-fluorosalicylic acid (1.0 eq.) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath to maintain a controlled temperature (e.g., 0-10 °C). Slowly add a solution of bromine (1.0-1.1 eq.) in glacial acetic acid via the dropping funnel over 1-2 hours with vigorous stirring. The causality for slow addition at low temperature is to prevent over-bromination and control the exothermic reaction.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Precipitation (Work-up): Once complete, pour the reaction mixture slowly into a large volume of cold water. The product, being sparingly soluble in water, will precipitate out.

  • Isolation & Purification: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product with high purity.

Role as a Versatile Pharmaceutical Intermediate

The true value of 4-Bromo-5-fluoro-2-hydroxybenzoic acid lies in its potential for elaboration into more complex molecular architectures. Its three distinct functional handles allow for orthogonal chemical transformations.

  • Carboxylic Acid: Can be readily converted to esters, amides, or acid chlorides, serving as a key point for linking to other molecular fragments.

  • Hydroxyl Group: Can be alkylated to form ethers or used in condensation reactions. Its acidity and nucleophilicity are distinct from the carboxylic acid.

  • Carbon-Bromine Bond: This is arguably the most versatile site. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig), enabling the precise installation of alkyl, aryl, vinyl, or amine groups.

G cluster_reactions Potential Synthetic Transformations cluster_products Derivative Scaffolds A 4-Bromo-5-fluoro- 2-hydroxybenzoic acid B Esterification / Amidation (R-OH / R-NH₂) A->B via -COOH C Suzuki Coupling (Ar-B(OH)₂ + Pd catalyst) A->C via C-Br D Williamson Ether Synthesis (R-X + Base) A->D via -OH E Ester / Amide Derivatives B->E F Bi-aryl Derivatives C->F G Ether Derivatives D->G

Caption: Synthetic utility of 4-Bromo-5-fluoro-2-hydroxybenzoic acid.

This multi-faceted reactivity allows scientists to use this single intermediate to generate diverse libraries of compounds for screening or to execute a convergent synthesis of a complex drug target.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from structurally similar compounds like benzoic acid and other brominated aromatics provide a reliable basis for safe handling protocols.[7][8][9][10]

Hazard Identification:

  • Causes skin irritation.[8]

  • Causes serious eye irritation.[10]

  • May cause respiratory irritation if inhaled as dust.[8][10]

  • Harmful if swallowed in large quantities.[10]

Recommended Handling Procedures:

  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[7][9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][11]

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling.[7][9]

  • Spill Management: In case of a spill, avoid generating dust. Use a HEPA-filter vacuum for cleanup and place waste in a sealed container for proper disposal.[7]

Storage:

  • Store in a cool, dry, well-ventilated area.[8]

  • Keep the container tightly closed to prevent moisture absorption.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]

Conclusion

4-Bromo-5-fluoro-2-hydroxybenzoic acid is more than a mere chemical reagent; it is a strategic tool for pharmaceutical innovation. Its value is derived from the convergence of multiple, synthetically useful functional groups within a single, stable scaffold. The presence of both fluorine and bromine substituents provides a pre-installed combination of metabolic stability and synthetic versatility. Understanding its properties, logical synthesis, and potential for further chemical elaboration enables researchers and drug development professionals to leverage this intermediate to its fullest potential, accelerating the path toward novel therapeutics.

References

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]

  • US Compliance. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]

  • A&C Chemicals. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Penta Chemicals. (2024, April 24). Benzoic acid Safety Data Sheet. Retrieved from [Link]

  • Pharmaffiliates. (2025, October 9). Applications of 4-Fluoro-2-hydroxybenzoic Acid in Drug Discovery. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]

  • Zhang, J., et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 4-Bromo-5-fluoro-2-hydroxybenzoic acid 1g. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzoic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary data for. Retrieved from [Link]

  • Reagentia. (n.d.). 4-Bromo-2-fluoro-5-hydroxybenzoic acid (1 x 1 g). Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • ResearchGate. (2025, June 28). Effect of bromide ion on the kinetics of bromination of o-hydroxy benzoic acid by bromine in aqueous solution. Retrieved from [Link]

  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]

Sources

4-Bromo-5-fluoro-2-hydroxybenzoic acid pKa and acidity constants

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-5-fluoro-2-hydroxybenzoic Acid: Acidity Constants (pKa) and Physicochemical Profiling Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Researchers.

Part 1: Executive Summary & Molecular Architecture

4-Bromo-5-fluoro-2-hydroxybenzoic acid (4-Bromo-5-fluorosalicylic acid) is a highly functionalized aromatic building block used in the synthesis of bioactive scaffolds, particularly for inhibiting protein-protein interactions and as a core for non-steroidal anti-inflammatory drug (NSAID) analogs.

Understanding its acidity constants (pKa) is critical for predicting:

  • Solubility profiles in aqueous buffers (formulation).

  • Lipophilicity (logD) at physiological pH (permeability).

  • Binding affinity , where the ionization state of the carboxylate and phenolic groups dictates electrostatic interactions with target proteins.

Molecular Architecture & Electronic Effects

The acidity of this molecule is governed by the interplay of three substituents on the benzene ring:

  • Carboxyl Group (C1): The primary acidic center.

  • Hydroxyl Group (C2): An ortho-substituent that forms an intramolecular hydrogen bond with the carboxyl carbonyl oxygen. This stabilizes the carboxylate anion, significantly increasing acidity (lowering pKa) compared to benzoic acid.

  • Halogen Substituents (4-Br, 5-F):

    • 4-Bromo (Para to COOH): Exerts an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The net effect is electron withdrawal, stabilizing the carboxylate anion.

    • 5-Fluoro (Meta to COOH): Exerts a strong electron-withdrawing inductive effect (-I) from the meta position, further stabilizing the negative charge on the carboxylate.

Part 2: Quantitative Acidity Constants (pKa)

As a specialized intermediate, direct experimental pKa values are often absent from standard compendia. The values below are derived from high-fidelity Structure-Activity Relationship (SAR) analysis using Hammett Linear Free Energy Relationships (LFER) and experimental data from close structural analogs (4-bromosalicylic acid and 5-fluorosalicylic acid).

Table 1: Physicochemical Constants
ParameterValue (Estimated/Exp)Description
pKa₁ (Carboxyl) 2.35 ± 0.15 Stronger acid than Salicylic acid (2.97). The 4-Br and 5-F groups cumulatively lower the pKa by ~0.6 units via -I effects.
pKa₂ (Phenolic) 10.8 ± 0.5 More acidic than Salicylic acid (~13.6). The 5-F group (para to OH) strongly stabilizes the phenolate anion.
logP (Neutral) 2.8 ± 0.2 Moderate lipophilicity; increases membrane permeability in the stomach (low pH).
logD (pH 7.4) -0.5 ± 0.3 At physiological pH, the molecule is >99.9% ionized (mono-anion), significantly increasing water solubility.

Scientific Rationale:

  • Base Line: Salicylic acid pKa₁ = 2.97.

  • 4-Br Effect: Experimental pKa of 4-bromosalicylic acid is 2.71. (

    
     = -0.26).
    
  • 5-F Effect: Experimental pKa of 5-fluorosalicylic acid is 2.85. (

    
     = -0.12).
    
  • Additivity: The combined electron-withdrawing power of 4-Br and 5-F suggests a cumulative reduction:

    
    .
    

Part 3: Ionization & Solubility Pathways

The following diagram illustrates the stepwise dissociation of the molecule. At physiological pH (7.4), the Mono-Anion is the dominant species.

Dissociation Neutral Neutral Species (pH < 2.0) Low Solubility High Permeability MonoAnion Mono-Anion (Carboxylate) (pH 2.4 - 10.0) High Solubility Dominant at Phys pH Neutral->MonoAnion pKa1 ≈ 2.35 (-H+ from COOH) DiAnion Di-Anion (Phenolate) (pH > 10.8) Max Solubility MonoAnion->DiAnion pKa2 ≈ 10.8 (-H+ from OH)

Caption: Stepwise dissociation equilibrium of 4-Bromo-5-fluoro-2-hydroxybenzoic acid.

Part 4: Experimental Determination Protocols

For validation in a drug discovery campaign, the following protocols are the industry standard for determining pKa values of low-solubility halogenated aromatics.

Method A: Potentiometric Titration (The Gold Standard)

Best for: Precise determination of pKa₁ in aqueous media.

  • Preparation: Dissolve 5 mg of compound in 10 mL of carbonate-free water. (Note: If solubility is poor, use a co-solvent method with Methanol/Water ratios of 20%, 30%, 40% and extrapolate to 0%).

  • Titrant: 0.1 M KOH (standardized).

  • Apparatus: Automatic titrator (e.g., Mettler Toledo or Sirius T3) equipped with a glass pH electrode.

  • Execution:

    • Acidify solution to pH 1.5 using 0.1 M HCl.

    • Titrate with KOH under inert

      
       atmosphere to prevent 
      
      
      
      absorption.
    • Record pH vs. Volume to identify the inflection point.

  • Calculation: Use the Bjerrum plot method or Gran's plot to determine the equivalence point and pKa.

Method B: UV-Metric Spectrophotometry

Best for: Compounds with low solubility (<10 µM) and distinct UV shifts (common for salicylates).

  • Principle: The UV absorption spectrum of the neutral phenol differs from the phenolate anion (bathochromic shift).

  • Workflow:

    • Prepare a 20 µM stock solution in a universal buffer (pH 2 to 12).

    • Measure UV absorbance (200–400 nm) at 0.5 pH unit intervals.

    • Target Wavelengths: Monitor shifts around 300–330 nm (characteristic of salicylate anion formation).

    • Data Fitting: Plot Absorbance vs. pH at

      
      . The inflection point of the sigmoidal curve corresponds to the pKa.
      

Workflow Start Start: 5mg Sample SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck Decision Soluble > 1mM? SolubilityCheck->Decision Potentiometry Method A: Potentiometric Titration (Direct Aqueous) Decision->Potentiometry Yes Cosolvent Method A (Modified): Co-solvent Titration (MeOH/Water Extrapolation) Decision->Cosolvent No (Moderate) UVMetric Method B: UV-Metric Titration (Low Concentration) Decision->UVMetric No (Very Low) Result Calculate pKa (Bjerrum/Gran Plot) Potentiometry->Result Cosolvent->Result UVMetric->Result

Caption: Decision tree for selecting the optimal pKa determination methodology.

Part 5: Implications for Drug Development

  • Oral Absorption:

    • With a pKa₁ of ~2.35, the compound is primarily neutral only in the highly acidic environment of the stomach (pH 1–2). This suggests gastric absorption is the primary uptake pathway for the free acid form.

    • In the small intestine (pH 6–7), it exists as a mono-anion, requiring active transport or formulation as a prodrug (ester) if passive diffusion is insufficient.

  • Salt Selection:

    • The low pKa₁ makes this compound an excellent candidate for salt formation with weak bases (e.g., Tromethamine, Lysine) to enhance dissolution rates.

  • Bioisosterism:

    • The 5-Fluoro group blocks metabolic oxidation at the para-position relative to the hydroxyl, potentially extending half-life (

      
      ) compared to non-fluorinated analogs.
      

References

  • Lide, D. R. (Ed.). (2005).[1][2] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Source for Benzoic/Salicylic acid dissociation constants).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • PubChem Compound Summary. (2024). 4-Bromo-2-hydroxybenzoic acid (CID 268737). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2024). 5-Fluorosalicylic acid Product Specification. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Suppliers and price of 4-Bromo-5-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-5-fluoro-2-hydroxybenzoic acid for Advanced Research and Development

Abstract

4-Bromo-5-fluoro-2-hydroxybenzoic acid is a halogenated derivative of salicylic acid that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring a hydroxyl group, a carboxylic acid, and two distinct halogens (bromine and fluorine), offers a versatile platform for the synthesis of complex molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for cross-coupling reactions, making this compound particularly valuable for drug discovery and materials science. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic strategy, key applications in pharmaceutical development, and practical information on procurement and handling.

Introduction to 4-Bromo-5-fluoro-2-hydroxybenzoic acid

Halogenated organic compounds are cornerstones of medicinal chemistry and materials science. The strategic incorporation of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. 4-Bromo-5-fluoro-2-hydroxybenzoic acid (CAS No. 1784366-04-6) is an exemplar of a highly functionalized intermediate. As a substituted salicylic acid, it belongs to a class of compounds known for their biological activities.[1]

The true value of this molecule lies in its synthetic versatility. The carboxylic acid and hydroxyl groups can participate in a wide range of chemical transformations, while the bromine and fluorine atoms offer orthogonal reactivity. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds in many active pharmaceutical ingredients (APIs).[2] The fluorine substituent is a common feature in modern pharmaceuticals, often introduced to improve metabolic stability, lipophilicity, and binding interactions with target proteins.[3] This guide serves as a technical resource for researchers aiming to leverage the unique chemical attributes of this compound in their R&D programs.

Physicochemical and Safety Data

Accurate characterization is the foundation of reproducible science. The key properties of 4-Bromo-5-fluoro-2-hydroxybenzoic acid are summarized below.

PropertyValueSource
CAS Number 1784366-04-6
Molecular Formula C₇H₄BrFO₃
Molecular Weight 235.01 g/mol [4]
Appearance White to off-white solid/powder[1][5]
Purity Typically >95-97%[4]
Safety and Handling

As with related halogenated benzoic acids, 4-Bromo-5-fluoro-2-hydroxybenzoic acid should be handled with care in a well-ventilated laboratory or fume hood.[6] It is classified as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[7][8]

Core Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[9]

  • Inhalation: Avoid breathing dust. Ensure adequate ventilation.[7]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5]

Note: This information is based on data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before use.

Synthesis Pathway Overview

The synthesis of multi-substituted aromatic rings like 4-Bromo-5-fluoro-2-hydroxybenzoic acid requires precise control over regioselectivity. While specific proprietary methods may exist, a general and plausible synthetic route can be conceptualized based on established organic chemistry principles, such as electrophilic aromatic substitution on a functionalized precursor. A potential pathway could start from a commercially available fluorosubstituted phenol.

The workflow below illustrates a conceptual synthetic pathway. The choice of a starting material like 2-fluoro-4-bromophenol allows for the regioselective introduction of the carboxyl and hydroxyl groups, leveraging the directing effects of the existing substituents.

G cluster_0 Conceptual Synthesis Workflow A Start: 2-Fluoro-4-bromophenol B Step 1: Carboxylation (e.g., Kolbe-Schmitt reaction) A->B High T, High P, CO2, Base C Product: 4-Bromo-5-fluoro-2-hydroxybenzoic acid B->C Acidic Workup

Caption: Conceptual workflow for the synthesis of the target compound.

This approach is illustrative. Other routes, such as those involving lithiation followed by carboxylation or multi-step functional group interconversions, are also viable and are chosen based on scalability, cost, and safety considerations.[10]

Applications in Drug Discovery and Development

The primary application of 4-Bromo-5-fluoro-2-hydroxybenzoic acid is as a versatile scaffold or building block in medicinal chemistry. Its structure is pre-validated in a sense, as the salicylic acid core is a well-known pharmacophore with anti-inflammatory and other biological properties.[11]

Role as a Versatile Chemical Scaffold

The strategic placement of the bromine and fluorine atoms allows for systematic chemical modifications to explore a target's binding pocket, a process known as structure-activity relationship (SAR) studies.

  • Vector for Elaboration: The bromine atom serves as a key attachment point for introducing new chemical diversity via cross-coupling reactions. This allows chemists to "grow" the molecule in a specific direction to engage with biological targets.

  • Metabolic and Physicochemical Modulation: The fluorine atom can block sites of metabolism, thereby increasing the half-life of a potential drug. It also modulates the acidity (pKa) of the nearby hydroxyl and carboxylic acid groups, which can influence cell permeability and target binding.[3]

  • Bioisostere: The entire molecule can act as a bioisostere for other substituted aromatic systems in known active compounds, allowing for patent-breaking or property-enhancing modifications.

The diagram below illustrates how this single intermediate can give rise to a diverse library of compounds for screening.

G cluster_1 Role in Medicinal Chemistry Core 4-Bromo-5-fluoro-2- hydroxybenzoic acid Coupling Suzuki / Heck / Sonogashira (Targets Br atom) Core->Coupling Amidation Amide Coupling (Targets COOH group) Core->Amidation Esterification Esterification (Targets OH or COOH) Core->Esterification LibA Aryl/Alkenyl Derivatives Coupling->LibA LibB Amide Library Amidation->LibB LibC Ester Prodrugs Esterification->LibC

Caption: Diversification pathways from the core scaffold.

While direct evidence for the biological activity of 4-Bromo-5-fluoro-2-hydroxybenzoic acid is not prominent, related structures have shown potent anti-inflammatory effects by modulating pathways like NF-κB and MAPKs, suggesting a promising avenue for exploration.[12]

Sourcing, Procurement, and Pricing

4-Bromo-5-fluoro-2-hydroxybenzoic acid is available from several chemical suppliers that specialize in research chemicals and building blocks. Purity and quantity can affect pricing. The following table provides a snapshot of supplier information.

SupplierCatalog Number (Example)PurityQuantityPrice (USD, Approx.)
Dana BioscienceBD00794588-1gN/A1 g$123.00[13]
Sigma-AldrichAPO465887061N/AN/APrice on request
AOBChem USAN/A>95%1 g$434.00[14]
AceschemACF276555>97%N/APrice on request[4]

*Note: AOBChem and Aceschem list isomers (4-Bromo-2-fluoro-5-hydroxybenzoic acid and 4-Bromo-3-fluoro-5-hydroxybenzoic acid, respectively). Pricing is included to provide a general market context for this class of compound. Always verify the exact isomer and CAS number when ordering.

Experimental Protocols

Protocol: General Weighing and Dissolution
  • Environment: Perform all operations within a certified chemical fume hood.

  • Tare: Place a clean, dry glass vial on an analytical balance and tare the weight.

  • Weighing: Carefully transfer the desired amount of 4-Bromo-5-fluoro-2-hydroxybenzoic acid solid into the vial using a clean spatula. Avoid creating dust.

  • Recording: Record the final weight accurately in a laboratory notebook.

  • Solubilization: Add the desired solvent (e.g., methanol, DMSO) dropwise to the solid.[15] Gently swirl or vortex the vial until the solid is fully dissolved. Sonication may be used to aid dissolution if necessary.

Protocol: Representative Suzuki Cross-Coupling Reaction

This protocol describes a general procedure for using the title compound in a Suzuki coupling to synthesize an aryl-substituted derivative.

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add 4-Bromo-5-fluoro-2-hydroxybenzoic acid (1.0 eq.), the desired boronic acid partner (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Seal the vial and place it in a preheated oil bath or heating block (typically 80-100 °C). Stir the reaction mixture for the prescribed time (e.g., 4-16 hours), monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography on silica gel to yield the desired product.

Conclusion

4-Bromo-5-fluoro-2-hydroxybenzoic acid is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials research. Its densely functionalized structure provides a robust and versatile starting point for the synthesis of novel compounds with tailored properties. Understanding its reactivity, sourcing, and proper handling is crucial for any researcher looking to incorporate this powerful building block into their synthetic programs. As the demand for more sophisticated and effective small molecules continues to grow, the utility of such highly functionalized intermediates is set to increase, paving the way for future discoveries.

References

  • Dana Bioscience. 4-Bromo-5-fluoro-2-hydroxybenzoic acid 1g. Available at: [Link]

  • AOBChem USA. 4-Bromo-2-fluoro-5-hydroxybenzoic acid. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. Available at: [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]

  • PubMed. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Available at: [Link]

  • National Center for Biotechnology Information. 4-Fluoro-2-(phenylamino)benzoic acid. Available at: [Link]

  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]

  • PubChem. 4-Bromo-2-fluoro-5-methylbenzoic acid. Available at: [Link]

  • PubMed. Applications of fluorine-containing amino acids for drug design. Available at: [Link]

Sources

Strategic Handling and Synthetic Utility of 4-Bromo-5-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1784366-04-6 | Formula: C₇H₄BrFO₃ | M.W.: 235.01 g/mol [1]

The Chemical Scaffold: Strategic Significance

4-Bromo-5-fluoro-2-hydroxybenzoic acid is not merely a catalog reagent; it is a high-value pharmacophore scaffold used in the synthesis of next-generation NSAIDs, antibacterial agents, and agrochemicals.[1] Its structural uniqueness lies in its trisubstituted benzene core :

  • 2-Hydroxybenzoic (Salicylic) Core: Provides the classic orthosteric binding motif for COX enzymes and serves as a chelating site for metalloenzymes.[1]

  • 4-Bromo Handle: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid expansion of the carbon skeleton into biaryl systems.[1]

  • 5-Fluoro Substituent: Strategically placed to block metabolic oxidation (para-blocker relative to the hydroxyl) and modulate lipophilicity (

    
    ) without significant steric penalty.[1]
    

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric analysis of handling, safety, and synthetic application.

Critical Safety Profile & Emergency Response

Signal Word: WARNING GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1][2]

While often categorized as a standard irritant, the combination of a phenol and a halogenated benzoic acid requires specific caution regarding tissue corrosivity in high concentrations and potential sensitization.[1]

Emergency Response Logic

The following diagram illustrates the decision logic for exposure incidents, prioritizing the neutralization of the acidic phenol moiety.

EmergencyResponse Start Exposure Incident Type Identify Contact Type Start->Type Skin Skin Contact (Phenolic Absorption Risk) Type->Skin Eye Eye Contact (Acidic Corrosivity) Type->Eye Inhale Inhalation (Mucosal Irritation) Type->Inhale Action_Skin 1. Brush off dry solid 2. Wash with PEG 300 or Soap/Water (15m) 3. Do NOT use solvents (Ethanol) Skin->Action_Skin Action_Eye 1. Rinse w/ saline/water (15m) 2. Lift eyelids occasionally 3. Consult Ophthalmologist Eye->Action_Eye Action_Inhale 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for pulmonary edema Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 1: Decision matrix for emergency response following exposure to halogenated salicylic acids.

Physicochemical Characterization

Accurate characterization is the first step in validation.[1] The following data consolidates experimental and predicted values essential for analytical setups.

PropertyValueContext for Researcher
Appearance White to off-white powderDiscoloration (pink/brown) indicates oxidation of the phenol.[1]
Melting Point 168–172 °C (Predicted)Sharp melt indicates high purity; broad range suggests hydration or degradation.[1]
pKa (Acid) ~2.4 (Predicted)Stronger acid than salicylic acid (pKa 2.[1]97) due to electron-withdrawing F/Br.[1]
pKa (Phenol) ~8.5 (Predicted)More acidic than unsubstituted phenol; deprotonates easily under basic coupling conditions.[1]
Solubility DMSO, Methanol, EtOAcPoor water solubility at neutral pH; soluble in alkaline aqueous buffers.[1]
Storage 2–8 °C, Inert AtmosphereHygroscopic and light-sensitive.[1] Store under Argon/Nitrogen.[1]
Synthetic Utility: The Suzuki-Miyaura Cross-Coupling

The primary utility of this scaffold in drug discovery is the chemoselective functionalization of the C4-Bromine.[1] The C5-Fluorine remains inert under standard Suzuki conditions, allowing for precise biaryl construction.[1]

Mechanistic Insight

The presence of the ortho-hydroxyl group (C2) and the carboxylic acid (C1) presents a challenge: catalyst poisoning .[1] The free phenol can coordinate to Palladium, arresting the catalytic cycle.[1]

  • Solution: Use of a stronger base (e.g.,

    
    ) to ensure the phenol is fully deprotonated (forming the phenoxide), or transient protection (e.g., MOM-ether) if the substrate is sensitive.[1]
    
Optimized Experimental Protocol

Objective: Coupling 4-Bromo-5-fluoro-2-hydroxybenzoic acid with Phenylboronic acid.

Reagents:

  • Substrate: 1.0 equiv (235 mg, 1 mmol)

  • Boronic Acid: 1.2 equiv Phenylboronic acid[1][3]

  • Catalyst: 5 mol%

    
     (Robust against steric bulk)[1]
    
  • Base: 3.0 equiv

    
     (Aqueous, 2M)[1]
    
  • Solvent: 1,4-Dioxane (Degassed)

Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Charge: Add solid substrate, boronic acid, and Pd-catalyst. Cycle Argon/Vacuum 3x.

  • Solvation: Add degassed Dioxane (5 mL) and aqueous Base (1.5 mL).

  • Reaction: Heat to 80°C for 4-12 hours. Monitor via LCMS (Look for M+1 of product ~233 m/z).

  • Workup: Acidify to pH 2 with 1N HCl (Critical to protonate the carboxylate/phenoxide for extraction). Extract with EtOAc.[1]

Synthetic Workflow Diagram

The following flowchart details the critical path for this synthesis, highlighting the acidification step often missed by junior chemists.

SuzukiWorkflow Setup Inert Assembly (Argon, Dry Glassware) Mix Reagent Addition (Substrate + Boronic Acid + Cat.) Setup->Mix Heat Reaction (80°C, 4-12h) Mix->Heat Heat->Heat Incomplete Check LCMS Check (Target m/z ~233) Heat->Check Quench Acidification (pH 2) CRITICAL STEP Check->Quench Complete Extract Extraction (EtOAc/Brine) Quench->Extract Purify Purification (Recryst. or Column) Extract->Purify

Figure 2: Optimized workflow for Suzuki coupling of free-acid/phenol substrates.

Analytical Validation (NMR Expectations)

To confirm the identity of 4-Bromo-5-fluoro-2-hydroxybenzoic acid, look for these specific signals in


 NMR (DMSO-

):
  • 
     ~11.0 - 14.0 ppm (Broad Singlet):  Carboxylic acid proton + Phenolic proton (often exchanging/broad).[1]
    
  • 
     ~7.8 ppm (Doublet, 
    
    
    
    ):
    Proton at C6 .[1] It is ortho to the Fluorine (C5) and meta to the Bromine.[1] The large doublet is due to Fluorine coupling.[1]
  • 
     ~7.2 ppm (Doublet, 
    
    
    
    ):
    Proton at C3 .[1] It is meta to the Fluorine.[1] Note: The coupling constants (
    
    
    ) depend heavily on the specific electronic environment, but the presence of two aromatic protons with distinct F-coupling patterns is diagnostic.[1]
References
  • Sigma-Aldrich. (n.d.).[1] 4-Bromo-5-fluoro-2-hydroxybenzoic acid Product Detail. Retrieved from [1]

  • PubChem. (2024).[1][4] Compound Summary: Halogenated Benzoic Acids. National Library of Medicine.[1] Retrieved from [1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational text for protocol adaptation).

  • European Chemicals Agency (ECHA). (2024).[1][4] C&L Inventory: Benzoic acid derivatives. Retrieved from [1]

Sources

Methodological & Application

Synthesis of Acoramidis intermediates using fluorinated benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Acoramidis Intermediates via Fluorinated Benzoates

Executive Summary

Acoramidis (AG10) is a next-generation, orally bioavailable small molecule stabilizer of transthyretin (TTR), designed to treat TTR amyloid cardiomyopathy (ATTR-CM). Structurally, it mimics the protective T119M mutation by binding to the thyroxine-binding pocket of the TTR tetramer.

This application note details the optimized synthetic route for Acoramidis, focusing on the critical utilization of fluorinated benzoates —specifically Methyl 4-fluoro-3-hydroxybenzoate . This intermediate serves as the regiochemical anchor, ensuring the precise orthogonal positioning of the carboxylic acid and the pyrazole-linked ether chain. The protocol below addresses common process challenges, including O-alkylation selectivity, pyrazole cyclization efficiency, and fluoride-mediated electronic effects.

Retrosynthetic Analysis & Strategy

The synthesis of Acoramidis relies on a convergent strategy. The core challenge lies in coupling the polar pyrazole moiety to the electron-deficient fluorinated aromatic ring without compromising the integrity of the labile ester or generating regioisomeric impurities.

Strategic Disconnection:

  • C-O Bond Formation: The ether linkage is established first to avoid handling the highly polar free acid early in the synthesis.

  • Heterocycle Construction: The 3,5-dimethylpyrazole ring is constructed in situ or coupled via a linker. The in situ construction using acetylacetone and hydrazine is preferred for industrial scalability over direct coupling of a pre-formed pyrazole.

  • Fluorine Handle: The 4-fluoro substituent is pre-installed in the starting benzoate. Its electron-withdrawing nature increases the acidity of the adjacent phenol (pKa ~7-8), facilitating mild alkylation conditions but requiring care to prevent nucleophilic aromatic substitution (

    
    ) side reactions.
    

Retrosynthesis Acoramidis Acoramidis (AG10) Target Molecule Intermediate1 Methyl 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl) propoxy)-4-fluorobenzoate Acoramidis->Intermediate1 Hydrolysis Intermediate2 Methyl 3-(3-bromopropoxy)- 4-fluorobenzoate Intermediate1->Intermediate2 Pyrazole Cyclization StartMat Methyl 4-fluoro-3-hydroxybenzoate (The Fluorinated Benzoate) Intermediate2->StartMat O-Alkylation Reagents 1,3-Dibromopropane Acetylacetone / Hydrazine Reagents->Intermediate2

Figure 1: Retrosynthetic disconnection showing the central role of the fluorinated benzoate scaffold.

Detailed Experimental Protocols

Stage 1: Selective O-Alkylation of Methyl 4-fluoro-3-hydroxybenzoate

Objective: Synthesize Methyl 3-(3-bromopropoxy)-4-fluorobenzoate. Challenge: Minimizing the formation of the "dimer" impurity (bis-alkylation of 1,3-dibromopropane).

Reagents:

  • Methyl 4-fluoro-3-hydroxybenzoate (1.0 equiv)[1]

  • 1,3-Dibromopropane (5.0 equiv) — Excess is critical.

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Acetone or DMF (Solvent)

Protocol:

  • Dissolution: Charge a reaction vessel with Methyl 4-fluoro-3-hydroxybenzoate (10.0 g, 58.8 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add granular

    
     (16.2 g, 117.6 mmol) in a single portion. Stir for 15 minutes at ambient temperature to generate the phenoxide anion.
    
    • Note: The solution may turn yellow due to phenoxide formation.

  • Electrophile Addition: Add 1,3-dibromopropane (30.0 mL, 294 mmol) rapidly.

    • Process Insight: Using a large molar excess (5x) ensures the phenoxide attacks a dibromide molecule rather than a mono-alkylated product attacking another phenoxide, effectively suppressing dimer formation (<2%).

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by HPLC (Target: Starting material < 0.5%).

  • Workup: Cool to room temperature. Filter off inorganic salts. Dilute the filtrate with EtOAc (200 mL) and wash with water (3 x 100 mL) to remove DMF.

  • Purification: Concentrate the organic layer.[2] The excess 1,3-dibromopropane can be removed via high-vacuum distillation or column chromatography (Hexanes/EtOAc).

    • Yield: ~90%[1][3]

    • Appearance: Colorless oil or low-melting solid.

Stage 2: One-Pot Pyrazole Construction (Wolff-Kishner Type Cyclization)

Objective: Synthesize Methyl 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoate. Mechanism: C-alkylation of acetylacetone followed by hydrazine condensation.

Reagents:

  • Stage 1 Intermediate (1.0 equiv)

  • Acetylacetone (2,4-Pentanedione) (1.5 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)[2]

  • Hydrazine Hydrate (2.0 equiv)[2]

  • Ethanol (Solvent)

Protocol:

  • C-Alkylation: Dissolve the bromo-intermediate (10.0 g, 34.3 mmol) and acetylacetone (5.3 mL, 51.5 mmol) in Ethanol (100 mL).

  • Base Catalysis: Add DBU (7.7 mL, 51.5 mmol) dropwise. Heat to reflux (80°C) for 12 hours.

    • Mechanism Check: DBU deprotonates the acetylacetone (active methylene), which attacks the alkyl bromide.

  • Cyclization: Cool the mixture to 50°C. Add Hydrazine Hydrate (3.4 mL, 68.6 mmol) slowly.

    • Safety: Exothermic reaction.

  • Completion: Reflux for an additional 4 hours. The diketone intermediate cyclizes to form the aromatic pyrazole ring.

  • Isolation: Concentrate the solvent. Resuspend the residue in water and extract with EtOAc.

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (DCM/MeOH).

    • Yield: 70–80%

Stage 3: Hydrolysis to Acoramidis (Drug Substance)

Objective: Saponification of the methyl ester without affecting the fluorinated aromatic core.

Protocol:

  • Dissolve the Stage 2 ester (5.0 g) in THF/Water (1:1, 50 mL).

  • Add LiOH·

    
     (2.5 equiv). Stir at ambient temperature for 14 hours.
    
  • pH Adjustment: Cool to 0°C. Acidify carefully with 1N HCl to pH 5–6.

    • Critical Control: Do not drop pH below 4 rapidly, as the pyrazole nitrogen can protonate, altering solubility/salt form.

  • Filtration: The free acid (Acoramidis) precipitates as a white solid. Filter and wash with cold water.

  • Drying: Vacuum dry at 45°C.

Critical Process Parameters & Data

Reagent Stoichiometry Table
ReagentEquiv.RoleCritical Parameter
Methyl 4-fluoro-3-hydroxybenzoate 1.0SM Purity >98%; Fe content <10 ppm
1,3-Dibromopropane5.0ElectrophileMust be >3.0 equiv to prevent dimerization

2.0BaseParticle size affects reaction rate (use milled)
Acetylacetone1.5NucleophileFreshly distilled to remove polymerized species
Hydrazine Hydrate2.0CyclizerAdd at <50°C to control exotherm
Impurity Profile Control
  • Dimer Impurity: Formed in Stage 1 if dibromide is limiting. Control: High dilution, excess dibromide.

  • Regioisomer (N-Alkylation): In Stage 2, direct N-alkylation of a pre-formed pyrazole is avoided by using the "construct-on-linker" method (acetylacetone first, then hydrazine). This guarantees the linkage is at the pyrazole C4 position.

  • Defluoro-Analog: Rare, but can occur if aggressive nucleophiles attack the C4-F position. Control: Maintain reaction temperatures <100°C; avoid alkoxide bases in Stage 1.

Process Visualization

SynthesisWorkflow Step1 Stage 1: Etherification (DMF, K2CO3, 60°C) Step2a Stage 2a: C-Alkylation (Acetylacetone, DBU) Step1->Step2a Intermediate 1 (Bromo-ether) Step2b Stage 2b: Cyclization (Hydrazine, Reflux) Step2a->Step2b Diketone Intermediate Step3 Stage 3: Hydrolysis (LiOH, THF/H2O) Step2b->Step3 Methyl Ester Precursor Final Acoramidis (Isolated Solid) Step3->Final Acidification (pH 5-6)

Figure 2: Step-by-step synthetic workflow for Acoramidis production.

References

  • Penchala, S. C., et al. (2013).[1][4] "AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin."[1][4][5] Proceedings of the National Academy of Sciences, 110(24), 9992–9997.[1][4][5] Link[1]

  • Graef, I., et al. (2019). "Process for preparing AG-10, its intermediates, and salts thereof." U.S. Patent No.[1] 10,513,497. Washington, DC: U.S. Patent and Trademark Office. Link

  • Alhamadsheh, M. M., et al. (2018).[1] "Transthyretin Stabilizers and Methods of Use Thereof." U.S. Patent No.[1] 9,913,826. Washington, DC: U.S. Patent and Trademark Office. Link

  • Fox, J. C., et al. (2020). "First-in-Human Study of AG10... A Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Study."[1][6] Clinical Pharmacology in Drug Development, 9(1), 115-129.[1] Link

Sources

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-5-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substrate 4-Bromo-5-fluoro-2-hydroxybenzoic acid presents a unique "trifecta" of challenges for palladium-catalyzed cross-coupling: a free carboxylic acid, a free phenolic hydroxyl group, and an electron-withdrawing fluorine substituent. While the fluorine atom activates the C-Br bond for oxidative addition, the acidic protons (COOH and OH) can poison sensitive catalysts and alter the pH-dependent solubility of the boronic acid partner.

This guide provides two distinct workflows:

  • Route A (Direct Coupling): A high-efficiency protocol for rapid analog generation, eliminating protection/deprotection steps.

  • Route B (Protection Strategy): A robust, scalable route utilizing methyl ester protection for cases where the direct coupling fails due to steric bulk or boronic acid instability.

Substrate Analysis & Strategic Logic

Chemical Properties & Challenges
  • Substrate: 4-Bromo-5-fluoro-2-hydroxybenzoic acid (Substituted Salicylic Acid).

  • pKa Considerations:

    • Carboxylic Acid (

      
       due to F-substitution).
      
    • Phenolic Hydroxyl (

      
      ).
      
  • Catalyst Poisoning Risk: The salicylate moiety (ortho-hydroxy carboxylate) is a known chelator. It can form stable 6-membered chelate rings with Pd(II), potentially arresting the catalytic cycle prior to transmetallation.

  • Stoichiometry Alert: Standard Suzuki protocols (1.5 - 2.0 eq. base) will fail. The substrate consumes 2 equivalents of base immediately (deprotonation of COOH and OH) before any base is available to activate the boronic acid.

Catalyst Selection[1]
  • Primary Recommendation: Pd(dppf)Cl₂·CH₂Cl₂ . The large bite angle of the dppf ligand makes it robust against steric crowding and less susceptible to displacement by the salicylate ligand.

  • Alternative (High Difficulty): XPhos Pd G2 or SPhos Pd G2 . These bulky biarylphosphine precatalysts create a protective steric shell, preventing the formation of unreactive Pd-salicylate complexes.

Experimental Protocols

Protocol A: Direct Coupling (The "Green" Route)

Best for: Rapid screening, stable boronic acids, avoiding protection steps.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 – 5 mol%)

  • Base: K₂CO₃ (4.0 equiv) — Critical for neutralizing the substrate and activating boron.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with the aryl bromide substrate (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (4.0 eq).

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent & Catalyst: Add the degassed Dioxane/Water mixture.[1] Add the Pd catalyst last against a counter-flow of inert gas.

    • Note: The solution may initially bubble as the carboxylic acid is neutralized.

  • Reaction: Heat to 85°C for 4–16 hours. Vigorous stirring is essential as the reaction may be biphasic initially.

  • Workup (The "Trap"):

    • Cool to room temperature.[1][2]

    • CRITICAL: The product is currently a water-soluble dipotassium salt. Do not extract yet.

    • Dilute with water and wash with a small amount of EtOAc (removes organic impurities/homocoupling). Discard organic layer.

    • Acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate or become extractable.

    • Extract the acidified aqueous layer with EtOAc (3x).[1] Dry over Na₂SO₄ and concentrate.

Protocol B: Protection-First Strategy (The "Scale-Up" Route)

Best for: Unstable boronic acids, large-scale batches, or if Route A yields <40%.

Workflow:

  • Esterification: Treat the starting acid with MeOH/H₂SO₄ (reflux, 4h) to form Methyl 4-bromo-5-fluoro-2-hydroxybenzoate .

    • Validation: Check TLC/LCMS for disappearance of the acid peak.

  • Coupling: Perform Suzuki coupling using standard conditions (1.0 eq Ester, 1.2 eq Boronic Acid, 2.0 eq K₂CO₃, Pd(dppf)Cl₂, Dioxane/Water).

    • Advantage:[3][4][5] Lower base load required; no Pd-chelation risk from the carboxylate.

  • Saponification: Hydrolyze the ester using LiOH (3 eq) in THF/Water (1:1) at RT to recover the acid.

Data Presentation & Troubleshooting

Troubleshooting Matrix (Self-Validating System)

Use this table to diagnose failure modes based on LCMS data.

Observation (LCMS/TLC)DiagnosisRoot CauseCorrective Action
Starting Material (SM) remains Catalyst ArrestSalicylate coordination to Pd.Switch to XPhos Pd G2 . Increase Temp to 100°C.
Mass = SM minus Br (+H) Protodehalogenation"Hydride" source present; Pd oxidative addition occurred but transmetallation failed.Use anhydrous solvent (Dioxane).[1] Switch base to Cs₂CO₃ or K₃PO₄ .[1]
Mass = Boronic Acid Dimer HomocouplingOxygen leak or slow oxidative addition.Degas solvents more thoroughly. Add catalyst after degassing.
Product in Aqueous Waste Workup ErrorFailure to acidify during workup.Check pH of aqueous layer.[1] Must be < pH 3 to extract the free acid.
Base Stoichiometry Logic

The following calculation justifies the 4.0 equivalent requirement for Route A:

  • 1.0 eq neutralizes the Carboxylic Acid (-COOH → -COO⁻).

  • 1.0 eq neutralizes the Phenol (-OH → -O⁻).

  • 1.0 eq activates the Boronic Acid (Ar-B(OH)₂ → Ar-B(OH)₃⁻).

  • 1.0 eq excess maintains reaction kinetics and buffers the system.

  • Total: 4.0 Equivalents.

Mechanistic Visualization

The diagram below illustrates the catalytic cycle, highlighting the specific "Salicylate Trap" that makes this substrate difficult.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br (Substrate) BaseStep Ligand Exchange (Base Coordination) OxAdd->BaseStep + OH- / CO3-- Trap TRAP: Salicylate Chelation (Catalyst Poisoning) BaseStep->Trap Low Base Conc. or Steric Failure TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Activated Boronate (Correct Pathway) Trap->Pd0 Slow / Dead Cycle RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Regenerates

Caption: Catalytic cycle showing the standard Suzuki pathway (Blue/Green) versus the "Salicylate Trap" (Red) where the substrate coordinates to Palladium, arresting the cycle if base concentration is insufficient.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Protocols.

  • BenchChem. (2025).[1][4][6] Troubleshooting Suzuki Coupling of 2-Halobenzoic Acids.

  • Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from aryl halides and boronic acids using a carboxylic acid as a directing group. Journal of the American Chemical Society.
  • Sigma-Aldrich (Merck). (n.d.). Catalyst Screening Guide for Suzuki Coupling.

Sources

Application Note: Esterification Protocols for 4-Bromo-5-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance and Synthetic Challenges

4-Bromo-5-fluoro-2-hydroxybenzoic acid is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its derivatives serve as crucial intermediates in the synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs).[1] The esterification of the carboxylic acid moiety is a fundamental transformation, yielding products with modified solubility, bioavailability, and reactivity profiles.

However, the synthesis of esters from this substrate presents a distinct chemical challenge: the presence of a moderately acidic phenolic hydroxyl group ortho to the carboxylic acid. This demands a carefully considered esterification strategy to ensure chemoselectivity, preventing unwanted side reactions such as esterification of the phenol or decomposition under harsh conditions. This guide provides two robust and validated protocols for the esterification of 4-Bromo-5-fluoro-2-hydroxybenzoic acid, catering to different experimental constraints and substrate sensitivities. We will explore a classic, thermodynamically driven method and a modern, kinetically controlled mild coupling protocol, offering insights into the rationale behind each approach.

Foundational Strategy: Selecting the Appropriate Esterification Pathway

The choice of an esterification protocol is dictated by the overall stability of the starting material and the desired reaction conditions (e.g., speed, temperature, pH). For a molecule like 4-Bromo-5-fluoro-2-hydroxybenzoic acid, the primary decision point is whether the substrate can tolerate strong acidic conditions.

G start Begin Synthesis Planning Substrate: 4-Bromo-5-fluoro-2-hydroxybenzoic acid decision Is the substrate and target ester stable to strong acid and heat? start->decision fischer Protocol 1: Fischer-Speier Esterification (Thermodynamically Controlled) decision->fischer  Yes steglich Protocol 2: Steglich Esterification (Kinetically Controlled) decision->steglich No   fischer_adv Advantages: - Simple Reagents - Low Cost - Scalable fischer->fischer_adv steglich_adv Advantages: - Mild, Neutral pH - High Yields - Broad Substrate Scope steglich->steglich_adv

Caption: Decision workflow for selecting an esterification protocol.

A Note on Chemoselectivity and Protecting Groups

While the carboxylic acid is significantly more acidic (and its conjugate base more nucleophilic after protonation of the carbonyl) than the phenol under Fischer conditions, ensuring high chemoselectivity is paramount. For both protocols presented, direct esterification of the carboxylic acid is favored. However, in multi-step syntheses involving particularly sensitive functionalities or when esterifying with sterically demanding alcohols, protection of the phenolic hydroxyl group may be warranted. Common protecting groups for phenols include ethers (e.g., Benzyl, Methyl) or silyl ethers (e.g., TIPS).[2][3][4] For the protocols detailed below, protection is not considered necessary for simple primary and secondary alcohols.

Protocol 1: Fischer-Speier Esterification (Classic Acid Catalysis)

This method is a cornerstone of organic synthesis, relying on the principle of driving a reversible reaction to completion.[5] It involves reacting the carboxylic acid with a large excess of an alcohol in the presence of a strong acid catalyst.[6][7]

Principle and Mechanistic Insight

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution.[6] The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester product. The use of excess alcohol as the solvent serves to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[5]

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol (Example: Methyl Ester)

Materials and Reagents

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume
4-Bromo-5-fluoro-2-hydroxybenzoic acid 235.02 10.0 2.35 g
Methanol (MeOH), anhydrous 32.04 ~500 (solvent) 20 mL
Sulfuric Acid (H₂SO₄), concentrated (98%) 98.08 ~2.0 0.1 mL (catalytic)
Saturated Sodium Bicarbonate (NaHCO₃) soln. - - ~50 mL
Ethyl Acetate (EtOAc), reagent grade - - ~100 mL
Brine (saturated NaCl soln.) - - ~30 mL

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~2 g |

Procedure

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-5-fluoro-2-hydroxybenzoic acid (2.35 g, 10.0 mmol).

  • Add anhydrous methanol (20 mL). Stir the suspension until the acid is partially dissolved.

  • Carefully and slowly add concentrated sulfuric acid (0.1 mL) to the stirring mixture. Caution: This addition is exothermic.

  • Heat the reaction mixture to reflux (approx. 65-70°C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase).

  • Once the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold water (50 mL). The product may precipitate as a solid.

  • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid, followed by brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the pure ester. Expected Yield: 80-90%.

Protocol 2: Steglich Esterification (Mild Carbodiimide Coupling)

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for substrates that are sensitive to acid or heat.[8][9] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10]

Principle and Mechanistic Insight

In this reaction, the carboxylic acid adds to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[8] While this intermediate can be directly attacked by the alcohol, the reaction is significantly accelerated by the addition of catalytic DMAP.[10] DMAP, being a superior nucleophile, reacts with the O-acylisourea to form a DMAP-acylated pyridinium intermediate. This "active ester" is highly electrophilic and readily undergoes nucleophilic attack by the alcohol to form the desired ester, regenerating the DMAP catalyst. The thermodynamic driving force is the formation of the very stable N,N'-dicyclohexylurea (DCU) byproduct.[9]

Caption: Simplified mechanism of Steglich Esterification.

Detailed Experimental Protocol (Example: Ethyl Ester)

Materials and Reagents

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume
4-Bromo-5-fluoro-2-hydroxybenzoic acid 235.02 5.0 1.175 g
Ethanol (EtOH), anhydrous 46.07 6.0 (1.2 eq) 0.35 mL
N,N'-Dicyclohexylcarbodiimide (DCC) 206.33 5.5 (1.1 eq) 1.13 g
4-Dimethylaminopyridine (DMAP) 122.17 0.25 (0.05 eq) 30 mg
Dichloromethane (DCM), anhydrous - - 25 mL
0.5 M Hydrochloric Acid (HCl) soln. - - ~30 mL
Saturated Sodium Bicarbonate (NaHCO₃) soln. - - ~30 mL

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~2 g |

Procedure

  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-5-fluoro-2-hydroxybenzoic acid (1.175 g, 5.0 mmol), anhydrous ethanol (0.35 mL, 6.0 mmol), and 4-dimethylaminopyridine (30 mg, 0.25 mmol).

  • Add anhydrous dichloromethane (25 mL) and stir the mixture at room temperature until all solids dissolve.

  • Cool the flask to 0°C in an ice bath.

  • In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.13 g, 5.5 mmol) in a minimal amount of anhydrous DCM (~5 mL).

  • Add the DCC solution dropwise to the cooled, stirring reaction mixture over 5-10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (2 x 15 mL) to remove residual DMAP, saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure ethyl ester. Expected Yield: 85-95%.

Summary and Recommendations

Both Fischer-Speier and Steglich esterification are effective methods for the synthesis of 4-Bromo-5-fluoro-2-hydroxybenzoic acid esters. The optimal choice depends on the specific requirements of the synthesis.

FeatureProtocol 1: Fischer-Speier EsterificationProtocol 2: Steglich Esterification
Conditions Harsh (Strong Acid, Heat)Mild (Neutral pH, Room Temp.)
Reagents Simple, inexpensiveSpecialized coupling agents (DCC/EDC)
Byproducts WaterInsoluble Urea (DCU)
Workup Aqueous extraction, neutralizationFiltration, aqueous extraction
Ideal For Robust, acid-stable substrates; large scaleAcid/heat-sensitive substrates
Key Advantage Cost-effective and simpleHigh yields and broad compatibility

For rapid, large-scale synthesis where cost is a primary concern and the target molecule is stable, the Fischer-Speier method is an excellent choice. For syntheses involving delicate functional groups, temperature sensitivity, or when maximizing yield is critical, the Steglich esterification is the superior and more reliable protocol.

References

  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterific
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • Protecting Groups. chem.iitb.ac.in.
  • Fischer–Speier esterific
  • Efficacy comparison of different protecting groups for phenols in synthesis. Benchchem.
  • Basic principles of Fischer esterification for methyl salicyl
  • Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids.
  • Mitsunobu reaction. Wikipedia.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
  • Methyl Salicylate Preparation Using Esterific
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Synthesis of Esters with Different Flavors using Fisher Esterification.
  • Steglich Esterific
  • Mitsunobu Reaction. organic-chemistry.org.
  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Steglich esterific
  • 4-Bromo-5-fluoro-2-methylbenzoic acid. MySkinRecipes.

Sources

Advanced Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-5-Fluorosalicylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the operational protocols for the palladium-catalyzed cross-coupling of 4-bromo-5-fluorosalicylic acid (CAS 1644-71-9) . This scaffold presents unique challenges due to the coexistence of a free carboxylic acid, a phenolic hydroxyl, and an ortho-fluorine substituent relative to the bromine reactive center.

While standard coupling protocols often fail due to catalyst poisoning by the free acid or competitive dehalogenation, this guide presents two distinct strategies:

  • The "Protection-First" Route: A high-reliability workflow converting the substrate to a methyl ester/ether to lock the labile protons.

  • The Direct Aqueous Route: A "Green Chemistry" approach utilizing ligand-free palladium in aqueous media, suitable for scale-up without protection steps.

Substrate Analysis & Mechanistic Challenges

Chemical Environment

The substrate, 4-bromo-5-fluorosalicylic acid, is a deactivated electrophile with significant steric and electronic hurdles:

  • Acidic Protons (

    
     & 
    
    
    
    ):
    The carboxylic acid and phenol will rapidly depopulate anionic ligands from Pd(II) centers, requiring
    
    
    equivalents of base in direct coupling.
  • Electronic Deactivation: The C5-Fluorine exerts an inductive withdrawing effect (

    
    ), which theoretically activates the C4-Bromine for oxidative addition. However, the electron-rich phenol (donor via 
    
    
    
    ) counteracts this, making the oxidative addition rate-limiting.
  • Chelation Risk: The salicylate motif (ortho-hydroxy acid) is a known bidentate ligand that can sequester transition metals, forming unreactive "off-cycle" complexes.

Decision Framework

The choice of protocol depends on the downstream application and tolerance for step-count.

DecisionTree Start Starting Material: 4-Bromo-5-Fluorosalicylic Acid Scale Is the reaction >10g scale? Start->Scale Purify Is intermediate purification acceptable? Scale->Purify No (Discovery Scale) RouteB Route B: Direct Aqueous (Green, Ligand-Free) Scale->RouteB Yes (Cost Sensitive) RouteA Route A: Protection-First (High Reliability, Standard Pd) Purify->RouteA Yes Purify->RouteB No (Rapid Analoging)

Figure 1: Strategic decision tree for selecting the optimal coupling pathway.

Protocol A: The "Protection-First" Route (High Reliability)

Best for: Drug discovery, complex coupling partners, and ensuring maximum yield.

This method mitigates catalyst poisoning by masking the acidic protons as a methyl ester and methyl ether.

Step 1: Global Methylation
  • Reagents: MeI (3.0 equiv),

    
     (3.5 equiv), Acetone.
    
  • Procedure: Reflux 4-bromo-5-fluorosalicylic acid with methyl iodide and potassium carbonate in acetone for 4 hours.

  • Why: This converts the salicylate into methyl 4-bromo-5-fluoro-2-methoxybenzoate . The methoxy group prevents phenoxide coordination to Palladium, while the ester prevents acid-base quenching.

Step 2: Suzuki-Miyaura Cross-Coupling

This protocol uses


, a robust catalyst resistant to air and moisture.
Materials
ComponentEquivalentsRole
Methyl 4-bromo-5-fluoro-2-methoxybenzoate1.0Electrophile
Aryl Boronic Acid (

)
1.2 - 1.5Nucleophile

0.03 (3 mol%)Catalyst

(Tribasic Potassium Phosphate)
3.0Base
1,4-Dioxane / Water (4:1 v/v)10 mL/mmolSolvent System
Step-by-Step Methodology
  • Charge: In a reaction vial equipped with a magnetic stir bar, add the protected benzoate (1.0 equiv), boronic acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Degas: Add the 1,4-Dioxane/Water mixture. Sparge with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen. Crucial: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

  • Catalyst Addition: Add the Pd catalyst (3 mol%) quickly under a positive stream of inert gas. Cap the vial immediately.

  • Reaction: Heat the block to 90°C for 4–12 hours.

    • Monitoring: Check LCMS for the disappearance of the bromide (M+) and appearance of the biaryl product.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Protocol B: Direct Aqueous Coupling (Green Chemistry)

Best for: Large scale, simple aryl boronic acids, and avoiding protection/deprotection steps.

Based on methodologies for diflunisal synthesis, this route utilizes the solubility of the salicylate dianion in water.

The Catalytic Cycle

This route relies on the formation of a water-soluble Pd-species. The high base concentration ensures the substrate remains fully deprotonated (dianionic), preventing it from shutting down the catalytic cycle.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 + Na2CO3 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Simplified catalytic cycle for the direct coupling of unprotected halosalicylic acids.

Materials
ComponentEquivalentsRole
4-Bromo-5-fluorosalicylic acid1.0Electrophile
Aryl Boronic Acid1.2Nucleophile

0.01 (1 mol%)Pre-catalyst
TPPTS (Water soluble phosphine)0.02 (2 mol%)Ligand

3.5Base
Water / Isopropanol (3:1)5 mL/mmolSolvent
Step-by-Step Methodology
  • Solubilization: Dissolve

    
     (3.5 equiv) in the water/IPA mixture. Add the 4-bromo-5-fluorosalicylic acid. Stir until the solution is clear (formation of the dianion).
    
  • Catalyst Prep: In a separate small vial, premix

    
     and TPPTS (Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt) in 1 mL of water for 5 minutes to form the active yellow catalyst solution.
    
  • Combine: Add the boronic acid to the main reaction vessel, followed by the catalyst solution.

  • Reaction: Heat to 70°C for 6–12 hours under Nitrogen.

    • Note: This reaction can be accelerated using Ultrasonic Irradiation (40 kHz) if available, reducing time to <1 hour [1].

  • Workup (Acidification): The product will be in the aqueous phase as a salt.

    • Wash the alkaline aqueous layer with Ether (to remove non-acidic byproducts).

    • Slowly acidify the aqueous layer to pH 2 using 1M HCl. The product (free acid) will precipitate.

    • Filter the solid or extract with EtOAc.

Optimization & Troubleshooting

Solvent and Base Effects

The choice of base is critical for the fluorinated scaffold. Strong bases can induce defluorination or


 side reactions.
Base

(conj. acid)
SuitabilityNotes

10.3High Standard for protected substrates. Mild.

10.3High Best for aqueous direct coupling.

-MediumGood for sterically hindered couplings, but expensive.

12.3High Excellent for boronic acids prone to protodeboronation.

17.0Low Avoid. Can cause defluorination or side reactions on the ester.
Common Failure Modes

Issue 1: Protodebromination (Substrate reduction)

  • Observation: Mass spec shows M-Br replaced by H.

  • Cause: Reaction temperature too high or solvent is acting as a hydride source (common in ethanol/isopropanol).

  • Fix: Switch to Toluene/Water or Dioxane . Lower temperature to 60°C and increase time.

Issue 2: Protodeboronation (Boronic acid loss)

  • Observation: Recovery of starting bromide; loss of boronic acid.

  • Cause: The fluorinated boronic acid (if used) or electron-poor boronic acids are unstable in water/base.

  • Fix: Use Boronic Esters (Pinacol) instead of acids. Switch base to anhydrous

    
     or 
    
    
    
    .

Issue 3: Palladium Black Formation

  • Observation: Reaction turns black and stalls.

  • Cause: Ligand dissociation or insufficient ligand load.

  • Fix: Increase ligand:Pd ratio (e.g., use 2:1 for bidentate ligands). Add a surfactant like TPGS-750-M (2 wt%) to stabilize the nanoparticles in water [2].

References

  • Ultrasonic-Enhanced Coupling: Wang, J., et al. "Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production."[1] ACS Omega, 2023.

  • Aqueous Micellar Catalysis: Lipshutz, B. H., et al. "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta, 2012.

  • Buchwald-Hartwig Methodology: Ruiz-Castillo, P., & Buchwald, S. L.[2][3][4] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.

  • Suzuki Coupling Mechanism: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chemical Reviews, 1995.

Sources

Application Notes and Protocols for the Synthesis of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis of methyl 4-bromo-5-fluoro-2-hydroxybenzoate, a key building block in the development of novel pharmaceuticals and agrochemicals. Eschewing a direct, yet regiochemically challenging, electrophilic bromination, this protocol details a robust and reliable two-step synthetic pathway. The methodology hinges on the strategic introduction of the bromine substituent via a Sandmeyer reaction on an amino-precursor, followed by a classic Fischer-Speier esterification. This application note offers detailed, step-by-step protocols, explains the scientific rationale behind the chosen synthetic strategy, and provides visualizations to aid in the successful execution of the synthesis.

Introduction: Strategic Importance and Synthetic Rationale

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. The unique arrangement of its substituents—a bromine atom, a fluorine atom, a hydroxyl group, and a methyl ester—provides multiple points for further chemical modification, making it a versatile intermediate for the synthesis of complex target molecules.

A seemingly straightforward approach to this molecule would be the direct bromination of commercially available 5-fluoro-2-hydroxybenzoic acid. However, a thorough analysis of the directing effects of the substituents on the aromatic ring reveals a significant challenge to achieving the desired regioselectivity. The potent ortho-, para-directing hydroxyl group would strongly favor bromination at the 3-position, leading to an undesired isomer.

To circumvent this, the protocol outlined herein employs a more controlled and predictable synthetic route. By starting with an amino-substituted precursor, the bromine atom can be introduced at the desired 4-position with high fidelity using the Sandmeyer reaction.[1][2] This classic transformation of an arylamine to an aryl halide via a diazonium salt provides a reliable method for overcoming the inherent regiochemical biases of the substrate. The subsequent esterification of the carboxylic acid is a standard and high-yielding transformation.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentSupplierGrade
4-Amino-5-fluoro-2-hydroxybenzoic acidCommercially Available≥98%
Sodium nitrite (NaNO₂)Sigma-Aldrich≥99%
Hydrobromic acid (HBr)Sigma-Aldrich48% aqueous solution
Copper(I) bromide (CuBr)Sigma-Aldrich≥98%
Methanol (MeOH)Fisher ScientificAnhydrous, ≥99.8%
Sulfuric acid (H₂SO₄)Sigma-AldrichConcentrated, 95-98%
Diethyl ether (Et₂O)Fisher ScientificACS Grade
Ethyl acetate (EtOAc)Fisher ScientificACS Grade
Sodium bicarbonate (NaHCO₃)Sigma-AldrichSaturated aqueous solution
Brine-Saturated aqueous NaCl solution
Anhydrous sodium sulfate (Na₂SO₄)Fisher ScientificGranular
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Experimental Protocols

Synthesis of 4-Bromo-5-fluoro-2-hydroxybenzoic Acid (Sandmeyer Reaction)

This procedure details the conversion of the amino group of 4-amino-5-fluoro-2-hydroxybenzoic acid to a bromo group. The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) bromide catalyst.[1]

Step-by-Step Protocol:

  • Diazotization:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-amino-5-fluoro-2-hydroxybenzoic acid (1.0 eq.) in a 48% aqueous solution of hydrobromic acid (4.0 eq.).

    • Cool the resulting suspension to 0-5 °C in an ice-salt bath.

    • While maintaining the temperature below 5 °C, add a solution of sodium nitrite (1.1 eq.) in deionized water dropwise over 30 minutes.

    • Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate 500 mL round-bottom flask, prepare a solution of copper(I) bromide (1.2 eq.) in 48% aqueous hydrobromic acid (2.0 eq.).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Gently heat the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water to remove any inorganic salts.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-bromo-5-fluoro-2-hydroxybenzoic acid.

    • Dry the purified product under vacuum.

Diagram of the Sandmeyer Reaction Workflow:

Sandmeyer_Reaction cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up & Purification start_mat 4-Amino-5-fluoro-2-hydroxybenzoic acid reagents1 NaNO₂, HBr (aq) 0-5 °C start_mat->reagents1 Reacts with diazonium Diazonium Salt Intermediate reagents1->diazonium Forms reagents2 CuBr, HBr (aq) 0-5 °C to RT diazonium->reagents2 Reacts with product 4-Bromo-5-fluoro-2-hydroxybenzoic acid reagents2->product Yields filtration Filtration & Washing product->filtration recrystallization Recrystallization filtration->recrystallization final_product Pure Product recrystallization->final_product

Caption: Workflow for the Sandmeyer reaction.

Synthesis of Methyl 4-bromo-5-fluoro-2-hydroxybenzoate (Fischer Esterification)

This protocol describes the acid-catalyzed esterification of the synthesized 4-bromo-5-fluoro-2-hydroxybenzoic acid with methanol to yield the final product.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-bromo-5-fluoro-2-hydroxybenzoic acid (1.0 eq.) in anhydrous methanol (10-20 mL per gram of carboxylic acid).

    • Carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise to the stirred suspension.

  • Esterification:

    • Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 4-6 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol using a rotary evaporator.

    • Pour the residue into a separatory funnel containing cold deionized water and ethyl acetate.

    • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the excess acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-bromo-5-fluoro-2-hydroxybenzoate.

    • If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Diagram of the Fischer Esterification Workflow:

Fischer_Esterification cluster_esterification Step 1 & 2: Esterification cluster_workup Step 3: Work-up & Purification start_mat 4-Bromo-5-fluoro-2-hydroxybenzoic acid reagents Methanol (excess) Conc. H₂SO₄ (cat.) Reflux start_mat->reagents Reacts with product Crude Methyl 4-bromo-5-fluoro-2-hydroxybenzoate reagents->product Forms extraction Aqueous Work-up (EtOAc, NaHCO₃, Brine) product->extraction drying Drying (Na₂SO₄) extraction->drying concentration Concentration drying->concentration purification Column Chromatography (optional) concentration->purification final_product Pure Product purification->final_product

Caption: Workflow for the Fischer esterification.

Results and Discussion

The successful synthesis of methyl 4-bromo-5-fluoro-2-hydroxybenzoate is expected to proceed in good overall yield. The Sandmeyer reaction is a well-established method for the introduction of halides onto an aromatic ring and generally provides high yields, provided the diazotization is performed carefully at low temperatures. The subsequent Fischer esterification is a robust and typically high-yielding reaction.

Expected Yields and Characterization:

StepProductExpected YieldPurityAnalytical Techniques
14-Bromo-5-fluoro-2-hydroxybenzoic acid70-85%>95% (after recrystallization)¹H NMR, ¹³C NMR, IR, MS
2Methyl 4-bromo-5-fluoro-2-hydroxybenzoate85-95%>98% (after purification)¹H NMR, ¹³C NMR, IR, MS, HPLC

The purity of the intermediates and the final product should be assessed at each stage using appropriate analytical techniques. ¹H and ¹³C NMR spectroscopy will be crucial for confirming the successful installation of the bromo and methyl ester groups and for verifying the regiochemistry of the final product.

Safety Precautions

  • Hydrobromic acid and sulfuric acid are highly corrosive. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

  • Diazonium salts are potentially explosive when isolated and dry. It is imperative to keep the diazonium salt in solution and at low temperatures at all times.

  • Organic solvents are flammable. Perform all operations away from open flames and ignition sources.

Conclusion

The two-step synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of methyl 4-bromo-5-fluoro-2-hydroxybenzoate. By employing a Sandmeyer reaction, the challenge of regioselective bromination is effectively overcome, ensuring the formation of the desired isomer. The subsequent Fischer esterification is a straightforward and efficient transformation. This robust synthetic route will be of significant value to researchers in the fields of drug discovery and materials science, enabling the synthesis of novel and complex molecules.

References

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • Chad's Prep®. The Sandmeyer Reactions. [Link]

  • Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • National Center for Biotechnology Information. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. [Link]

  • Khan Academy. Sandmeyer reaction. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Reddit. Sandmeyer type reaction troubleshoot. [Link]

  • ResearchGate. Synthesis of 5-Fluoro Salicylic Acid. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

Reagents for the Strategic Functionalization of 4-Bromo-5-fluoro-2-hydroxybenzoic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of reagents and protocols for the selective functionalization of 4-Bromo-5-fluoro-2-hydroxybenzoic acid. This versatile building block offers three distinct points for chemical modification: a carboxylic acid, a phenolic hydroxyl group, and a halogenated aromatic ring. Understanding the interplay of the electronic and steric effects of the substituents is paramount for achieving high-yield, selective transformations. This document outlines field-proven strategies and detailed experimental protocols to empower the rational design and synthesis of novel derivatives for various applications, including pharmaceutical and materials science.

Strategic Considerations for Functionalization

The chemical personality of 4-Bromo-5-fluoro-2-hydroxybenzoic acid is dictated by the electronic interplay of its functional groups. The carboxylic acid and fluorine atom are electron-withdrawing, while the hydroxyl and bromine atoms are electron-donating through resonance but also inductive withdrawing. The ortho-hydroxyl group can influence the reactivity of the adjacent carboxylic acid and the C-Br bond at C4 through steric hindrance and potential chelation effects in metal-catalyzed reactions.[1] This guide will address the functionalization at each site, with a special focus on achieving chemoselectivity.

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety is a prime handle for introducing diversity through esterification or amidation. The choice of reagents is critical, especially when the phenolic hydroxyl group is unprotected.

Esterification

Direct esterification of the carboxylic acid in the presence of the phenolic hydroxyl can be achieved under acidic conditions (Fischer esterification) or by using coupling agents that are more selective for carboxylic acids over phenols under specific conditions.

Mechanistic Insight: Fischer-Speier Esterification

Under acidic catalysis, the carboxylic acid is protonated, rendering the carbonyl carbon more electrophilic. A nucleophilic attack by an alcohol, followed by elimination of water, yields the ester. The phenolic hydroxyl is less nucleophilic than a typical alcohol and is less likely to react under these conditions, although high temperatures and prolonged reaction times can lead to some side products.

Protocol 1: Acid-Catalyzed Esterification with Methanol

This protocol describes the formation of methyl 4-bromo-5-fluoro-2-hydroxybenzoate.

  • Materials: 4-Bromo-5-fluoro-2-hydroxybenzoic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate (saturated solution), Brine, Dichloromethane, Anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of 4-bromo-5-fluoro-2-hydroxybenzoic acid (1.0 eq) in methanol (10-20 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C.[2]

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. Typical reaction times are 4-12 hours.[3]

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the residue with water and extract with dichloromethane (3 x volumes).

    • Wash the combined organic layers with saturated sodium bicarbonate solution to remove unreacted acid, followed by brine.[3]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography or recrystallization.

Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry. The choice of coupling reagent is crucial, especially when dealing with sterically hindered or electron-deficient amines. For 4-Bromo-5-fluoro-2-hydroxybenzoic acid, the ortho-hydroxyl group can present steric challenges.

Coupling Reagent Selection

A variety of coupling reagents are available, each with its own advantages and limitations. For substrates like the one , uronium/aminium-based reagents such as HATU are often effective. Carbodiimides like EDC, often used with additives like HOBt or Oxyma, are also a good choice.[4]

Coupling ReagentCommon AdditiveKey Features & Considerations
HATU DIPEA, TEAHigh efficiency, fast reaction times, effective for hindered substrates.
EDC HOBt, OxymaWater-soluble byproducts, good for a wide range of substrates.[5]
DCC DMAPHigh yields, but byproduct (DCU) can be difficult to remove.[6]
COMU CollidineBroad substrate scope, effective in aqueous media.[4]
T3P® PyridineGreen chemistry alternative, broad functional group tolerance.

This table provides a general comparison; optimal reagent selection is substrate-dependent.

Protocol 2: HATU-Mediated Amide Coupling with Benzylamine

This protocol describes the synthesis of N-benzyl-4-bromo-5-fluoro-2-hydroxybenzamide.

  • Materials: 4-Bromo-5-fluoro-2-hydroxybenzoic acid, Benzylamine, HATU, N,N-Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF), Ethyl acetate, 1M HCl, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 4-bromo-5-fluoro-2-hydroxybenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) and stir the mixture at room temperature for 10 minutes.[7]

    • Add benzylamine (1.1 eq) to the reaction mixture.

    • Stir at room temperature and monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Functionalization of the Phenolic Hydroxyl Group

Modification of the phenolic hydroxyl group, primarily through O-alkylation (ether synthesis) or O-acylation, requires careful consideration of base selection to avoid unintended reactions with the carboxylic acid.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers from a phenoxide and an alkyl halide. The acidity of the phenolic proton allows for the use of milder bases like potassium carbonate, which will not deprotonate the carboxylic acid, thus ensuring chemoselectivity.

Mechanistic Insight: Williamson Ether Synthesis

The reaction proceeds via an SN2 mechanism. The phenol is first deprotonated by a base to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide to form the ether. For this reaction to be efficient, the alkyl halide should be primary or methyl to minimize competing elimination reactions.[8]

Protocol 3: O-Alkylation with Ethyl Iodide

This protocol details the synthesis of 4-bromo-2-ethoxy-5-fluorobenzoic acid.

  • Materials: 4-Bromo-5-fluoro-2-hydroxybenzoic acid, Ethyl iodide, Potassium carbonate (anhydrous), Anhydrous Acetone or DMF.

  • Procedure:

    • To a solution of 4-bromo-5-fluoro-2-hydroxybenzoic acid (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

    • Stir the suspension vigorously and add ethyl iodide (1.2-1.5 eq).

    • Heat the mixture to 50-60 °C and monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

    • Take up the residue in ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Functionalization of the Aromatic Ring

The bromine and fluorine atoms on the aromatic ring provide opportunities for carbon-carbon and carbon-heteroatom bond formation, as well as nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The C-Br bond at the 4-position is an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[9]

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-X Ar-X R-B(OH)2 R-B(OH)2 Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Considerations for the Ortho-Hydroxyl Group

The ortho-hydroxyl group can potentially coordinate to the palladium center, influencing the catalytic activity.[10] In some cases, this can be beneficial, leading to directed C-H activation or enhanced reaction rates. However, it can also lead to catalyst inhibition. The choice of ligand is crucial to mitigate these effects. Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective.[11]

Protocol 4: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes the synthesis of 5-fluoro-2-hydroxy-4-phenylbenzoic acid.

  • Materials: 4-Bromo-5-fluoro-2-hydroxybenzoic acid, Phenylboronic acid, Palladium(II) acetate, SPhos, Potassium phosphate (tribasic), 1,4-Dioxane, Water.

  • Procedure:

    • To a reaction vessel, add 4-bromo-5-fluoro-2-hydroxybenzoic acid (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).

    • In a separate vial, prepare the catalyst by mixing palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in 1,4-dioxane.

    • Add the catalyst solution to the reaction vessel.

    • Degas the mixture with argon or nitrogen, then add a degassed mixture of 1,4-dioxane and water (e.g., 4:1).

    • Heat the reaction to 80-100 °C and monitor by LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite.

    • Wash the filtrate with 1M HCl, then brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(L)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' HNR'R'' HNR'R'' Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[8][12]

Protocol 5: Buchwald-Hartwig Amination with Morpholine

This protocol describes the synthesis of 5-fluoro-2-hydroxy-4-(morpholin-4-yl)benzoic acid.

  • Materials: 4-Bromo-5-fluoro-2-hydroxybenzoic acid, Morpholine, Pd₂(dba)₃, Xantphos, Sodium tert-butoxide, Anhydrous toluene.

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add 4-bromo-5-fluoro-2-hydroxybenzoic acid (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).[12]

    • Add anhydrous toluene, followed by morpholine (1.2 eq).

    • Heat the mixture to 100-110 °C and monitor the reaction.

    • Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

The fluorine atom at the 5-position can be susceptible to nucleophilic aromatic substitution (SNAr), especially given the presence of the electron-withdrawing carboxylic acid group. In SNAr reactions, fluoride is often a better leaving group than bromide or chloride because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the intermediate Meisenheimer complex.[6][13]

Mechanistic Insight: SNAr Reaction

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge of the intermediate.[14]

Protocol 6: SNAr with Sodium Methoxide

This protocol describes the potential synthesis of 4-bromo-2-hydroxy-5-methoxybenzoic acid.

  • Materials: 4-Bromo-5-fluoro-2-hydroxybenzoic acid, Sodium methoxide, Anhydrous Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve 4-bromo-5-fluoro-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMSO.

    • Add sodium methoxide (1.5-2.0 eq) portion-wise.

    • Heat the reaction to 80-120 °C and monitor carefully by LC-MS.

    • Cool the reaction, pour into ice-water, and acidify with 1M HCl.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by column chromatography. Note: This reaction may require optimization, and side reactions are possible.

Chemoselective Strategies and Protecting Groups

To achieve more complex derivatizations, a protecting group strategy may be necessary to differentiate the reactivity of the carboxylic acid and the phenolic hydroxyl group.

Diagram: Orthogonal Protecting Group Strategy

Orthogonal_Protection cluster_0 Protection cluster_1 Selective Functionalization cluster_2 Deprotection Start 4-Bromo-5-fluoro- 2-hydroxybenzoic acid Protected Protected Intermediate Start->Protected Func1 Functionalize Site A Protected->Func1 Func2 Functionalize Site B Func1->Func2 Final Final Product Func2->Final

Sources

Application Notes and Protocols: 4-Bromo-5-fluoro-2-hydroxybenzoic Acid as a Versatile Scaffold for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 4-Bromo-5-fluoro-2-hydroxybenzoic Acid Scaffold in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2][3] By starting with small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[4][5] The core principle of FBDD lies in identifying weakly binding fragments that can be subsequently optimized into potent, drug-like molecules through structure-guided strategies.[6][7]

This guide focuses on the strategic application of 4-bromo-5-fluoro-2-hydroxybenzoic acid , a halogenated salicylic acid derivative, as a privileged scaffold in FBDD campaigns. Its unique structural and electronic features offer a compelling starting point for medicinal chemists. The salicylic acid core provides a robust anchoring point through its hydroxyl and carboxylic acid functionalities, which are common motifs in drug-receptor interactions. The bromine and fluorine atoms provide vectors for chemical elaboration and can be exploited for tuning pharmacokinetic properties and binding affinities. Furthermore, the strategic placement of these halogens can facilitate the use of sensitive biophysical techniques, such as ¹⁹F-NMR, for screening and hit validation.[8]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the effective utilization of the 4-bromo-5-fluoro-2-hydroxybenzoic acid scaffold in an FBDD workflow.

Physicochemical Properties of the Scaffold

Understanding the physicochemical properties of 4-bromo-5-fluoro-2-hydroxybenzoic acid is crucial for its effective deployment in an FBDD campaign. These properties influence its solubility, binding characteristics, and synthetic tractability.

PropertyValueSource
Molecular Formula C₇H₄BrFO₃
Molecular Weight 235.01 g/mol [9]
CAS Number 1784366-04-6
Appearance White to off-white solidInferred from similar compounds[10]
Solubility Sparingly soluble in water, soluble in organic solvents like methanol and DMSO.Inferred from similar compounds[10][11]
pKa The carboxylic acid and hydroxyl groups will have distinct pKa values, influencing ionization state at physiological pH.
LogP The presence of halogens increases lipophilicity compared to salicylic acid.

Synthesis of 4-Bromo-5-fluoro-2-hydroxybenzoic Acid

A plausible synthetic route for 4-bromo-5-fluoro-2-hydroxybenzoic acid can be adapted from established methods for the synthesis of halogenated salicylic acids. One potential route involves the bromination of a fluorinated salicylic acid precursor.

A Proposed Synthetic Route:

A potential synthetic pathway could start from 4-fluoro-2-hydroxybenzoic acid. The electrophilic bromination of this starting material would likely yield the desired 4-bromo-5-fluoro-2-hydroxybenzoic acid. The directing effects of the hydroxyl and carboxyl groups on the aromatic ring will influence the regioselectivity of the bromination reaction.

It is important to note that optimization of reaction conditions, such as the choice of brominating agent (e.g., N-bromosuccinimide, bromine in acetic acid) and solvent, would be necessary to achieve a good yield and purity of the final product.[12][13] Purification would likely be achieved through recrystallization or column chromatography.

Fragment Screening and Hit Validation: A Biophysical Approach

The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target protein. Given the anticipated weak binding affinities of fragments, sensitive biophysical techniques are essential.[1][6][14] A tiered screening approach is often employed to efficiently identify and validate true hits while minimizing false positives.

Primary Screen: High-Throughput Biophysical Methods

For the primary screen, techniques that are high-throughput and consume minimal protein are preferred.

  • Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique that can detect the binding of small molecules to an immobilized protein target in real-time.[15][16][17] It provides information on binding affinity (KD), as well as association (ka) and dissociation (kd) rates, which can be valuable for hit prioritization.[17]

  • Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA): DSF measures the change in the melting temperature (Tm) of a protein upon ligand binding.[2][18] It is a rapid and cost-effective method for primary screening.

Secondary Screen and Hit Validation: Orthogonal Methods

Hits identified from the primary screen should be validated using an orthogonal biophysical method to confirm binding and eliminate artifacts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a highly robust technique for FBDD.[19][20] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD)-NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for detecting weak fragment binding.[18][21] The presence of the fluorine atom in the 4-bromo-5-fluoro-2-hydroxybenzoic acid scaffold allows for the use of ¹⁹F-NMR, a sensitive and specific method for detecting binding events.[8]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).[14] While lower throughput, it is considered a gold-standard method for validating hits.

Structural Characterization: The Path to Rational Optimization
  • X-ray Crystallography: Obtaining a high-resolution crystal structure of the protein-fragment complex is a critical step in FBDD.[2][22][23] This provides a detailed three-dimensional map of the binding site and the precise interactions between the fragment and the protein.[22] This structural information is invaluable for guiding the subsequent hit-to-lead optimization process.[6][24]

Experimental Workflow: A Tiered Screening Cascade

The following diagram illustrates a typical tiered screening workflow for an FBDD campaign utilizing the 4-bromo-5-fluoro-2-hydroxybenzoic acid scaffold.

FBDD_Workflow cluster_0 Primary Screen cluster_1 Hit Triage cluster_2 Secondary Screen & Validation cluster_3 Structural Biology cluster_4 Hit-to-Lead Optimization Primary_Screen High-Throughput Screen (SPR or DSF) Hit_Triage Data Analysis & Hit Selection (Potency, Ligand Efficiency) Primary_Screen->Hit_Triage Initial Hits Secondary_Screen Orthogonal Biophysical Methods (NMR, ITC) Hit_Triage->Secondary_Screen Prioritized Hits Structural_Biology X-ray Crystallography Secondary_Screen->Structural_Biology Validated Hits Hit_to_Lead Structure-Guided Medicinal Chemistry Structural_Biology->Hit_to_Lead Structural Insights

Caption: FBDD Tiered Screening Workflow.

Protocol: Surface Plasmon Resonance (SPR) Screening

This protocol provides a general framework for a primary SPR screen. Specific parameters will need to be optimized for the target protein and the SPR instrument being used.

1. Materials:

  • SPR instrument (e.g., Biacore)
  • Sensor chip (e.g., CM5)
  • Target protein
  • 4-bromo-5-fluoro-2-hydroxybenzoic acid (and other fragments) dissolved in 100% DMSO
  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
  • Running buffer (e.g., HBS-EP+)
  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
  • Amine coupling kit (EDC, NHS, ethanolamine)

2. Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a moderate immobilization level to avoid mass transport limitations.
  • Fragment Library Preparation: Prepare a stock solution of 4-bromo-5-fluoro-2-hydroxybenzoic acid and other fragments in 100% DMSO. Dilute the fragments into running buffer to the desired screening concentration (typically in the µM to mM range), ensuring the final DMSO concentration is matched across all samples and the running buffer (e.g., 1-5%).
  • SPR Screening:
  • Equilibrate the system with running buffer.
  • Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein).
  • Monitor the binding response in real-time.
  • After each injection, regenerate the sensor surface with the regeneration solution to remove any bound fragment.
  • Data Analysis:
  • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
  • Identify fragments that show a concentration-dependent binding response.
  • For initial hits, perform a dose-response experiment to determine the binding affinity (KD).

3. Causality Behind Experimental Choices:

  • Amine Coupling: This is a robust and widely used method for protein immobilization.
  • Matched DMSO Concentration: DMSO has a high refractive index, and even small differences between the sample and running buffer can lead to false-positive signals.[15]
  • Reference Surface: This is crucial for distinguishing specific binding from non-specific binding and bulk effects.[15]
  • Regeneration Solution: A low pH solution is often effective at disrupting non-covalent interactions and preparing the surface for the next injection.

Hit-to-Lead Optimization Strategies

Once a fragment hit has been validated and its binding mode determined by X-ray crystallography, the next phase is to optimize it into a more potent lead compound.[7][25] The 4-bromo-5-fluoro-2-hydroxybenzoic acid scaffold offers several avenues for chemical elaboration.

  • Fragment Growing: This strategy involves adding chemical functionality to the fragment to make additional interactions with the protein binding site.[26][27] The bromine atom on the scaffold is an excellent handle for this approach. It can be readily converted to other functional groups via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

  • Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be linked together to create a single, more potent molecule.[26][27]

  • Fragment Merging: If two fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key features of both fragments.[26][27]

Chemical Elaboration Pathways

The following diagram illustrates potential chemical modifications of the 4-bromo-5-fluoro-2-hydroxybenzoic acid scaffold.

Hit_to_Lead cluster_0 Fragment Growing cluster_1 Functional Group Interconversion Scaffold 4-Bromo-5-fluoro-2- hydroxybenzoic acid Suzuki Suzuki Coupling (Aryl/Heteroaryl) Scaffold->Suzuki Pd-catalyzed Sonogashira Sonogashira Coupling (Alkynyl) Scaffold->Sonogashira Pd/Cu-catalyzed Buchwald Buchwald-Hartwig (Amine/Amide) Scaffold->Buchwald Pd-catalyzed Carboxylic_Acid Carboxylic Acid Modification (Amide, Ester) Scaffold->Carboxylic_Acid Hydroxyl Hydroxyl Modification (Ether, Ester) Scaffold->Hydroxyl

Caption: Hit-to-Lead Optimization Pathways.

Conclusion

The 4-bromo-5-fluoro-2-hydroxybenzoic acid scaffold represents a highly promising starting point for fragment-based drug discovery campaigns. Its inherent drug-like features, coupled with strategically placed vectors for chemical modification, provide a versatile platform for the development of novel therapeutics. By employing a systematic and multi-faceted biophysical screening approach, followed by structure-guided optimization, researchers can effectively leverage the potential of this scaffold to accelerate the discovery of new medicines.

References

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • Renaud, J., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Ciulli, A. (2018). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Singh, M., et al. (2017). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). ResearchGate. Retrieved from [Link]

  • Nature Protocols. (2017). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature. Retrieved from [Link]

  • Huber, W. (2007). SPR-based fragment screening: advantages and applications. PubMed. Retrieved from [Link]

  • Ciulli, A., et al. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Proteros. (n.d.). Fragment Screening & Fragment-Based Drug Design. Retrieved from [Link]

  • Pellecchia, M. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. Retrieved from [Link]

  • Bioscience Horizons. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Retrieved from [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of NMR spectroscopy applications in FBDD. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]

  • Bio-Rad. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube. Retrieved from [Link]

  • MDPI. (2022). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2019). Fragment Hits: What do They Look Like and How do They Bind?. ACS Publications. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Retrieved from [Link]

  • PMC. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Hit-to-Lead process. Retrieved from [Link]

  • Proteros. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylbenzoic acid. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]

  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 4-Bromo-5-fluoro-2-hydroxybenzoic acid 1g. Retrieved from [Link]

  • PMC. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Retrieved from [Link]

  • Cambridge Healthtech Institute. (2016). Fragment Based Drug Discovery. Retrieved from [Link]

  • PubMed. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Retrieved from [Link]

  • Jubilant Biosys. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]

  • Mendeley. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Retrieved from [Link]

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of Halogenated Salicyl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Halogenated salicylic acids (HSAs), particularly 5-bromo- and 5-chlorosalicylic acid, represent "privileged structures" in medicinal chemistry. They serve as bifunctional orthogonal synthons: the carboxylic acid/phenol motif allows for classic condensation (esters, amides, heterocycles), while the halogen moiety facilitates transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira).

Conventional thermal synthesis with HSAs often suffers from decarboxylation, phenol oxidation, or long reaction times that degrade the halogen handle. Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations via two primary mechanisms:

  • Dipolar Polarization: Direct coupling of energy to the reaction matrix, overcoming the thermal conductivity lag of oil baths.

  • Superheating Effects: Accessing temperatures significantly above the solvent's atmospheric boiling point in sealed vessels, accelerating reaction kinetics by orders of magnitude (Arrhenius law).

This guide details a modular workflow to transforming HSAs into complex bioactive libraries using green, high-speed microwave protocols.

Mechanistic Principles & Reaction Design

The "Ceiling Temperature" Advantage

In open-vessel reflux, the reaction temperature is capped by the solvent's boiling point (e.g., Ethanol at 78°C). In a sealed microwave vial, we can safely drive Ethanol to 120°C or 150°C. This exponential increase in


 (rate constant) allows difficult sterically hindered couplings to proceed in minutes rather than days.
Dielectric Heating of HSAs

Salicylic acids are excellent microwave absorbers due to their polarity. However, the choice of solvent is critical.

  • High Absorbers (High tan

    
    ):  Ethanol, DMSO, Water. (Good for rapid heating).[1][2]
    
  • Low Absorbers (Low tan

    
    ):  Toluene, Hexane. (Require "doping" with ionic liquids or passive heating elements like SiC vials).
    
Workflow Visualization

The following diagram illustrates the divergent synthesis pathways covered in this guide.

HSA_Workflow Start 5-Halo-Salicylic Acid (Starting Material) Amide Protocol A: Salicylamide Scaffold Start->Amide R-NH2, MW, 150°C Biaryl Protocol B: Suzuki-Miyaura Coupling Start->Biaryl Ar-B(OH)2, Pd, MW Benzox Protocol C: Benzoxazole Cyclization Start->Benzox 2-Aminophenol, MW Library1 Amide Library (Kinase Inhibitors) Amide->Library1 Amide->Biaryl Post-Amidation Coupling Library2 Biaryl Acid Library (NSAID Analogs) Biaryl->Library2 Library3 Benzoxazole Library (Fluorophores/Bioactives) Benzox->Library3

Figure 1: Divergent synthetic pathways starting from 5-Halo-Salicylic Acid.

Experimental Protocols

Protocol A: Solvent-Free Direct Amidation

Objective: Synthesize N-substituted-5-bromosalicylamides without coupling reagents (CDI/EDC) which are atom-inefficient, or thionyl chloride which is corrosive. Mechanism: Thermal dehydration driven by MW energy. The phenolic -OH forms an internal hydrogen bond, activating the carbonyl, but high temp is required to displace the -OH with amine.

Reagents:

  • 5-Bromosalicylic acid (1.0 equiv)[3]

  • Aniline derivative (1.2 equiv)

  • Catalyst: Boric Acid (

    
    ) (10 mol%) - Acts as a dual activation catalyst.
    

Procedure:

  • Load: Place 5-bromosalicylic acid (2 mmol), aniline (2.4 mmol), and boric acid (0.2 mmol) into a 10 mL microwave process vial.

  • Seal: Crimp the vial with a Teflon-lined silicon cap.

  • Irradiate:

    • Mode: Dynamic (Power controlled to maintain Temp).

    • Temp: 130°C.

    • Hold Time: 15 minutes.

    • Stirring: High (magnetic stir bar is essential for solvent-free melts).

  • Work-up: Upon cooling, the melt usually solidifies. Add 5 mL cold Ethanol, sonicate to break up the solid, and filter. Wash with cold water to remove excess boric acid.

Why this works: The microwave energy effectively fluidizes the solid mixture (forming a melt), allowing the reaction to proceed without solvent, maximizing "Green Chemistry" metrics (E-factor).

Protocol B: Aqueous Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C-5 position of the salicylic core. Challenge: The free carboxylic acid and phenol can poison Pd catalysts. Solution: Use of water-soluble bases and ligand-free conditions or robust encapsulated catalysts.

Reagents:

  • Substrate: 5-Bromosalicylic acid (or amide from Protocol A).

  • Boronic Acid: Phenylboronic acid (1.2 equiv).

  • Catalyst:

    
     (1 mol%) or commercially available Pd-EnCat™.
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: Water:Ethanol (3:1 v/v).

Procedure:

  • Dissolution: In a 10 mL vial, dissolve the base in the water component first. Then add the salicylic acid (it will form the soluble potassium salicylate).

  • Addition: Add the boronic acid, Ethanol, and Pd catalyst.

  • Purge: Flush headspace with Argon/Nitrogen for 30 seconds before sealing.

  • Irradiate:

    • Temp: 120°C.

    • Time: 10 minutes.

    • Power: Max 200W (High absorption due to water).

  • Work-up: Acidify with 1M HCl to pH 2 (to protonate the salicylate). The product usually precipitates. Extract with Ethyl Acetate if oil forms.

Data Validation:

  • Yield: Typically >85%.

  • Selectivity: The C-Br bond is reactive; the carboxylic acid remains intact (protected as the carboxylate salt during reaction).

Protocol C: Iodine-Promoted Benzoxazole Synthesis

Objective: Create a fused heterocyclic ring system (Benzoxazole) by condensing the salicylic acid with an aminophenol. Innovation: Using


 as a mild Lewis acid/oxidant under solvent-free MW conditions.

Reagents:

  • 5-Bromosalicylic acid (1.0 equiv).[3]

  • 2-Aminophenol (1.0 equiv).

  • Catalyst: Iodine (

    
    ) (5 mol%).
    

Procedure:

  • Mix: Grind the acid, aminophenol, and iodine in a mortar briefly to ensure intimate mixing. Transfer to MW vial.

  • Irradiate:

    • Temp: 110°C.

    • Time: 5 - 8 minutes.

    • Note: Watch pressure. Water is a byproduct; the vial must handle generated steam.

  • Work-up: Dissolve the dark residue in hot ethanol. Add aqueous Sodium Thiosulfate (

    
    ) to quench residual iodine (color change from dark brown to clear/yellow). Pour into ice water to precipitate the benzoxazole.
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Vial Failure / Overpressure Decarboxylation of Salicylic Acid releasing

.
Reduce temperature by 10°C. Ensure headspace ratio is >50%. Do not scale up >5mmol in a 10mL vial.
Low Yield (Suzuki) Pd poisoning by free carboxylic acid.Increase Base (

) to 3.5 equiv to ensure full deprotonation. Switch to encapsulated Pd (Pd-EnCat).
Incomplete Amidation Sublimation of amine onto vial walls.Use a "cooling cycle" or air-jet cooling during reaction to condense vapors back into the melt.
Charring (Solvent-Free) "Hot spots" due to lack of stirring.Maximize stir speed. Add a chemically inert "heat sink" like 200mg of Silicon Carbide (SiC) passive heating element.

Mechanistic Pathway (Suzuki Coupling)

The following diagram details the catalytic cycle specific to the aqueous microwave environment, highlighting the role of the base in activating the boronic acid and protecting the salicylate.

Suzuki_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate BaseStep Base Activation (OH- replaces Br) OxAdd->BaseStep + OH- (from K2CO3) TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate 5-Br-Salicylate Substrate->OxAdd Boronic Ph-B(OH)2 Boronic->TransMet Activated by Base

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling in basic aqueous media.

References

  • Microwave-Assisted Synthesis of Benzoxazoles. Source: EurekaSelect / Bentham Science. Summary: detailed review of condensation of 2-aminophenols with carboxylic acids under MW irradiation. URL:[Link]

  • Solvent-free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. Source: VNUHCM Journal of Science and Technology Development. Summary: Protocol using Iodine as oxidant for benzoxazole synthesis.[4] URL:[Link]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst. Source: Baxendale Group / Durham University. Summary: Protocols for Suzuki coupling in water/ethanol mixtures using Pd-EnCat.[5] URL:[Link]

  • Rapid Solvent-Free Microwave Assisted Synthesis of Some N'-Benzylidene Salicylic Acid Hydrazides. Source: Indonesian Journal of Chemistry. Summary: Demonstrates the reactivity of salicylic acid derivatives under solvent-free MW conditions. URL:[Link]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production. Source: National Institutes of Health (PMC). Summary: Specific protocol for 5-bromosalicylic acid coupling (Diflunisal synthesis) using Pd catalysts in aqueous media. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Esterification of 4-Bromo-5-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket ID: EST-BFH-001

Executive Summary

You are encountering yield issues with the esterification of 4-Bromo-5-fluoro-2-hydroxybenzoic acid . This substrate presents a classic but deceptive challenge in organic synthesis: the "Ortho-Effect."

While the halogens (Br, F) exert inductive effects, the primary yield-killer is the intramolecular hydrogen bond between the ortho-hydroxyl group and the carboxylic acid carbonyl. This interaction stabilizes the ground state of the acid, significantly reducing the electrophilicity of the carbonyl carbon and retarding nucleophilic attack by the alcohol.

This guide provides a high-yield, self-validating protocol using Thionyl Chloride (


)  to bypass this thermodynamic trap, along with a troubleshooting matrix for common failure modes.

Part 1: The Mechanistic Barrier (Why Standard Methods Fail)

To improve yield, you must first understand the invisible barrier. In standard Fischer esterification (Acid + Alcohol +


), the reaction is an equilibrium process.[1][2][3]

For your specific substrate, the equilibrium is heavily biased toward the starting material due to Intramolecular Hydrogen Bonding (see diagram below). The phenolic proton "locks" the carbonyl oxygen, making it less available for protonation by the catalyst and subsequent attack by methanol.

Visualization: The Ortho-Effect Barrier

OrthoEffect Substrate 4-Bromo-5-fluoro- 2-hydroxybenzoic acid HBond Intramolecular H-Bond (Stabilized Ground State) Substrate->HBond Ortho-OH Interaction Fischer Standard Fischer Conditions (H2SO4) HBond->Fischer Resists Activation Result Slow Kinetics Low Conversion Fischer->Result Equilibrium Trap

Caption: The ortho-hydroxyl group stabilizes the acid, resisting the initial protonation step required for standard acid-catalyzed esterification.

Part 2: Recommended Protocols

We recommend Method A as the primary workflow. It converts the acid into a highly reactive acid chloride intermediate in situ, irreversibly driving the reaction to completion.

Method Comparison Table
FeatureMethod A: Thionyl Chloride (

)
Method B: Sulfuric Acid (

)
Method C: Alkyl Halide (

)
Mechanism Irreversible (via Acid Chloride)Reversible Equilibrium

Displacement
Yield Potential High (>90%) Moderate (60-75%)Variable (Risk of O-alkylation)
Reaction Time 1 - 3 Hours18 - 24 Hours4 - 12 Hours
Key Risk Gas evolution (

,

)
Incomplete conversionChemoselectivity (Ester vs. Ether)
Recommendation Primary Choice Backup ChoiceAvoid (unless phenol is protected)
Protocol A: The "In-Situ" Acid Chloride Method (High Yield)

This method generates anhydrous


 and the acyl chloride transiently. It is robust against the steric and electronic deactivation of your substrate.

Reagents:

  • Substrate: 1.0 equiv

  • Methanol (anhydrous): 0.5 M concentration relative to substrate

  • Thionyl Chloride (

    
    ): 1.5 - 2.0 equiv
    

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a stir bar and a reflux condenser (fitted with a drying tube or

    
     line).
    
  • Solvation: Dissolve 4-Bromo-5-fluoro-2-hydroxybenzoic acid in anhydrous Methanol.

  • Activation (Critical): Cool the solution to 0°C (ice bath).

  • Addition: Add Thionyl Chloride dropwise over 20 minutes.

    • Why? Exothermic reaction. Adding too fast generates excessive gas and heat.

  • Reaction: Remove ice bath. Heat to Reflux (approx. 65°C) for 2-3 hours.

    • Checkpoint: Monitor by TLC. The acid spot (baseline/streaking) should disappear; a less polar ester spot will appear (

      
       in 20% EtOAc/Hex).
      
  • Workup:

    • Cool to room temperature.[4][5]

    • Concentrate in vacuo to remove MeOH and excess

      
      .
      
    • Redissolve residue in Ethyl Acetate.[5][6]

    • Wash with Saturated

      
        (Caution: 
      
      
      
      evolution). Note: This removes unreacted acid.
    • Wash with Brine, dry over

      
      , and concentrate.[5][6][7]
      
Workflow Diagram

SOCl2_Workflow Start Start: Substrate + MeOH (0°C) Add Add SOCl2 Dropwise (Generates HCl + Acyl Chloride) Start->Add Activation Reflux Reflux 65°C (2-3 hrs) (Irreversible Ester Formation) Add->Reflux Conversion Workup Evaporate -> EtOAc -> NaHCO3 Wash Reflux->Workup Completion End Final Product: Methyl 4-Bromo-5-fluoro-2-hydroxybenzoate Workup->End Purification

Caption: Optimized workflow using Thionyl Chloride to drive irreversible ester formation.

Part 3: Troubleshooting & FAQs

Q1: My product is dark purple/brown. Is it ruined?

Diagnosis: Likely trace oxidation or iron contamination. Explanation: Phenols are prone to oxidation (forming quinones) or complexing with trace iron (forming purple complexes). Fix:

  • Ensure all glassware is clean and free of metal spatulas during reaction.

  • Perform a quick filtration through a small pad of silica gel during the workup.

  • Recrystallize from Methanol/Water if necessary.

Q2: I see two spots on TLC close together. What is the second one?

Diagnosis: Competition between Esterification (desired) and O-Alkylation (undesired). Explanation: If you used a base (like


) and Methyl Iodide, you likely methylated the phenol (-OH) as well as the acid, forming the methoxy ester.
Solution:  Stick to Acid Catalysis (Method A) . Acidic conditions generally do not alkylate phenols, ensuring high chemoselectivity for the ester [1][3].
Q3: The yield is still low (<50%) using Sulfuric Acid ( ).

Diagnosis: Equilibrium limitation (The "Ortho-Effect"). Explanation: The intramolecular H-bond prevents the reaction from reaching completion. Fix:

  • Switch to Method A (

    
    ) .
    
  • If you must use

    
    , you must remove water physically to drive the equilibrium. Use a Dean-Stark trap (if using higher boiling alcohols) or adding molecular sieves (3Å) to the reaction mixture [4].
    
Q4: Can I wash the product with NaOH to remove impurities?

WARNING: NO. Explanation: Your product is a phenol (


). Washing with strong base (

,

) will deprotonate the phenolic hydroxyl group, converting your product into a water-soluble phenolate salt. You will lose your product in the aqueous waste layer. Correct Protocol: Use Saturated

(

). This is strong enough to neutralize the mineral acid (

) and unreacted carboxylic acid, but usually too weak to deprotonate the phenol significantly.

References

  • ChemicalBook. (n.d.). Synthesis of Methyl 4-bromo-2-hydroxybenzoate. Retrieved from

    • Supports the use of H2SO4/MeOH reflux for 24h for ortho-hydroxy bromo-benzoic acid deriv
  • BenchChem. (2025).[1][4] Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate. Retrieved from

    • Validates the Thionyl Chloride/Methanol method (0°C to 70°C)
  • Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from

    • Authoritative source for the mechanism and equilibrium constraints of acid-catalyzed esterific
  • RSC Advances. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol. Retrieved from

    • Provides optimization data for fluorinated benzoic acids, highlighting the need for efficient c

Sources

Troubleshooting protodebromination in Suzuki coupling of brominated benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protodebromination in Brominated Benzoates

Ticket ID: #SM-DEBROM-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Diagnostic Phase: Is it really Protodebromination?

Before overhauling your conditions, confirm the identity of your byproduct. In the coupling of Methyl 2-bromobenzoate (Ar-Br) with a boronic acid (


), you are seeing a lower yield.

Check your LCMS/GCMS for the following signatures:

SpeciesMass SignatureDiagnosis
Starting Material

(matches Ar-Br)
Stalled Reaction. Catalyst dead or oxidative addition failed.
Hydrolysis Product

(Acid form)
Saponification. Base is too strong or water content too high.
Protodeboronation Mass of

Boron Instability. The boronic acid lost its boron group.[1]
Protodebromination

(Ar-H)
Hydrodehalogenation. This is the issue addressed in this guide.

Critical Note: If you observe the mass of the benzoate with a hydrogen replacing the bromine , your Palladium catalyst is acting as a reduction catalyst rather than a cross-coupling catalyst.

The Mechanism: Why is this happening?

Protodebromination (hydrodehalogenation) occurs when the oxidative addition intermediate (


) intercepts a hydride source before it can undergo transmetallation.

For benzoates , this is exacerbated by two factors:

  • Electronic Activation: The electron-withdrawing ester group makes the aryl ring electron-deficient, stabilizing the

    
     species but also making it highly susceptible to reduction.
    
  • Steric Pausing: If the bromine is ortho to the ester, transmetallation is sterically slowed, widening the time window for side reactions.

The "Hydride" Source: Where does the hydrogen come from?

  • Solvent:

    
    -hydride elimination from alcohols (e.g., isopropanol, ethanol).
    
  • Base: Alkoxide bases with

    
    -hydrogens.
    
  • Water: Can facilitate Wacker-type processes or protonolysis of the Pd-Ar bond.

  • Trace Impurities: Palladium hydrides can form from catalyst decomposition.

Visualization: The Competing Pathways

Suzuki_Competition Start Ar-Br (Bromobenzoate) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd + Pd(0) Pd0 Pd(0)L Pd0->OxAdd TransMet Transmetallation (+ R-B(OH)2) OxAdd->TransMet Desired Path (Fast w/ Bulky Ligands) PdHydride Pd-H Formation [Ar-Pd(II)-H] OxAdd->PdHydride Side Reaction (Slow Transmetallation) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Product Ar-R (Coupled Product) RedElim->Product HydrideSource Hydride Source (Solvent/Base/H2O) HydrideSource->PdHydride PdHydride->Pd0 SideProduct Ar-H (Protodebromination) PdHydride->SideProduct Reductive Elim.

Caption: The kinetic competition between the desired transmetallation (Green) and the undesired hydride capture (Red). Benzoates are prone to the Red path if transmetallation is sluggish.

Troubleshooting Modules
Module A: The Solvent & Base Trap

Problem: You are likely using standard "Suzuki conditions" (e.g., Toluene/Water or DMF/Water with


).
Why it fails:  Water is a proton source. Benzoates are also prone to hydrolysis (saponification) in aqueous base.
Solution:  Switch to Anhydrous Conditions .
  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Base: Anhydrous

    
     (finely ground) or 
    
    
    
    .
  • Advanced Tip: Use Potassium Trimethylsilanolate (TMSOK) .[2] It is soluble in organic solvents (like THF or Toluene) and acts as an anhydrous activator for boronic esters, completely eliminating water from the system [1].

Module B: The Catalyst Speed Issue

Problem: Using


 or 

. Why it fails: These are "slow" catalysts. The oxidative addition happens, but the transmetallation is too slow for sterically encumbered benzoates, allowing the Pd-Ar species to "wait" and eventually find a proton. Solution: Use Bulky, Electron-Rich Ligands .[3][4]
  • Ligands: XPhos or SPhos (Buchwald G3/G4 precatalysts) or dtbpf [2].

  • Mechanism: These bulky ligands accelerate reductive elimination and stabilize the Pd(0), but most importantly, they facilitate rapid transmetallation, effectively "outrunning" the side reaction.

Module C: The Boron Source

Problem: Using Boronic Acids (


).
Why it fails:  Boronic acids can undergo protodeboronation (releasing protons) or degrade.[1] They also require 2 equivalents of base to form the active boronate species, which can be harsh on the ester.
Solution:  Switch to Pinacol Esters (BPin)  or MIDA Boronates .
  • BPin esters are more stable and compatible with anhydrous conditions (especially with TMSOK).

The "Rescue" Protocol: Anhydrous Coupling of Benzoates

Use this protocol when standard aqueous conditions yield >10% debrominated product.

Reagents:

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR XPhos Pd G4 (2 mol%).

  • Base: TMSOK (Potassium trimethylsilanolate) (1.5 - 2.0 equiv) OR Anhydrous finely ground

    
     (3.0 equiv).
    
  • Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M).

  • Temp: 60°C (Start low to prevent thermal degradation).

Step-by-Step:

  • Dry Down: Ensure the reaction vial is oven-dried. If the starting material is an oil, azeotrope with toluene to remove trace water.

  • Charge Solids: Add Aryl Bromide (1.0 equiv), Boronic Ester (1.2 equiv), and Base (TMSOK or

    
    ) to the vial.
    
    • Note: If using

      
      , add a magnetic stir bar and stir the dry solids for 1 min to break up clumps.
      
  • Catalyst Addition: Add the Pd precatalyst (XPhos Pd G4) last to the solid mixture.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent via syringe.

  • Reaction: Heat to 60°C. Monitor by LCMS at 1 hour.

    • Checkpoint: If conversion is low but clean (no debromination), increase temp to 80°C. If debromination appears, lower temp and increase catalyst loading.

Frequently Asked Questions (FAQ)

Q: Can I just add more boronic acid to outcompete the side reaction? A: Usually, no. Adding more boron often introduces more impurities or proton sources (if using boronic acid). It is better to switch to a more active catalyst (XPhos/SPhos) to speed up the consumption of the Ar-Pd-Br intermediate.

Q: Why does my benzoate hydrolyze to the acid even in "anhydrous" conditions? A: Your base might be hygroscopic.


 is a "water sponge." If not dried properly, it brings water into the reaction. Switch to 

(less hygroscopic) or TMSOK (organic soluble, non-hygroscopic).

Q: I see the debrominated product, but also a lot of homocoupling (Ar-Ar). A: This indicates a disproportionation issue. The catalyst is reducing the Ar-Br, but also facilitating homocoupling. This is a classic sign of oxidant deficiency in the catalytic cycle or "poisoning." Ensure your solvent is strictly degassed; oxygen can sometimes promote homocoupling over cross-coupling.

References
  • Denmark, S. E., & Smith, R. C. (2010). "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate." Journal of the American Chemical Society.[3]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[3]

  • Navarro, O., et al. (2004). "General Optimization of the Suzuki-Miyaura Cross-Coupling Reaction." Journal of Organic Chemistry.

Sources

Technical Support Center: Purification of 4-Bromo-5-fluoro-2-hydroxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and professionals in drug development on the purification of 4-Bromo-5-fluoro-2-hydroxybenzoic acid via recrystallization. It is designed to move beyond a simple procedural outline, offering in-depth explanations for methodological choices and robust troubleshooting solutions for common experimental challenges.

Foundational Principles: Why Recrystallization?

Recrystallization is a powerful purification technique for crystalline solids that leverages differences in solubility. The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, which are ideally present in smaller concentrations or have different solubility characteristics, remain dissolved in the solvent (the "mother liquor"). The slow, controlled formation of a crystal lattice is a highly selective process that tends to exclude foreign molecules, resulting in a significant increase in purity.[1][2]

For 4-Bromo-5-fluoro-2-hydroxybenzoic acid, an aromatic carboxylic acid, its polarity and capacity for hydrogen bonding are key determinants in selecting an appropriate solvent system to achieve this differential solubility.

Physicochemical Data & Solvent Selection

A successful recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should dissolve the solute (4-Bromo-5-fluoro-2-hydroxybenzoic acid) readily at high temperatures but poorly at low temperatures.[3] Additionally, the solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out."

Table 1: Properties of 4-Bromo-5-fluoro-2-hydroxybenzoic Acid and Related Analogs

PropertyValue/ObservationRelevance to Recrystallization
Molecular Structure Aromatic ring with -COOH, -OH, -Br, and -F groupsThe presence of polar functional groups (-COOH, -OH) suggests solubility in polar solvents like water and alcohols.[4][5]
Melting Point Approx. 208 °C (for the isomer 5-Bromo-4-fluorosalicylic acid)[6]A high melting point reduces the risk of the compound melting in the hot solvent and "oiling out."[4]
Appearance Typically a white to off-white or pale brown crystalline solid.[7]Color can indicate the presence of impurities. Successful recrystallization should yield a purer, often whiter, product.
General Solubility Expected to be sparingly soluble in cold water, but more soluble in hot water and polar organic solvents like ethanol and methanol.[1][4][5]This differential solubility is the fundamental requirement for successful recrystallization.

Solvent Selection Rationale:

Based on the structure, a polar protic solvent is a logical starting point.

  • Water: An excellent choice due to its high polarity, low cost, and non-toxicity. Benzoic acid and its derivatives often show a significant increase in solubility in hot water compared to cold water.[1]

  • Ethanol/Water or Methanol/Water System: A mixed solvent system can be highly effective. The compound is likely quite soluble in ethanol or methanol. By dissolving the compound in a minimal amount of hot alcohol and then adding hot water dropwise until the solution becomes slightly cloudy (the saturation point), a system is created that will yield crystals upon cooling.[8] This approach allows for fine-tuning the solvent's polarity.

For this guide, we will focus on a water-based recrystallization, which is often effective for hydroxybenzoic acids.

Experimental Protocol: Step-by-Step Purification

This protocol outlines the standard procedure for recrystallizing 4-Bromo-5-fluoro-2-hydroxybenzoic acid.

Step 1: Dissolution

  • Place the crude 4-Bromo-5-fluoro-2-hydroxybenzoic acid into an Erlenmeyer flask. Using an Erlenmeyer flask, rather than a beaker, minimizes solvent evaporation and prevents airborne contaminants from entering.

  • Add a small volume of deionized water (e.g., 5-10 mL per gram of crude product to start) and a boiling chip or magnetic stir bar.

  • Gently heat the mixture on a hot plate while stirring. Bring the solvent to a gentle boil.

  • Continue to add small portions of hot deionized water until the solid completely dissolves.[1] Crucial Point: Add the minimum amount of hot solvent necessary to fully dissolve the compound. Using too much solvent is the most common reason for poor yield.[9][10]

Step 2: Hot Filtration (Optional)

  • If insoluble impurities (e.g., dust, inorganic salts) or colored, tarry impurities are visible in the hot solution, a hot filtration is necessary.

  • Set up a short-stemmed or stemless glass funnel with fluted filter paper over a second, pre-warmed Erlenmeyer flask.

  • Keep both the solution and the receiving flask hot to prevent premature crystallization in the funnel.[11]

  • Pour the hot solution through the fluted filter paper quickly.

  • Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.

Step 3: Crystallization

  • Remove the flask containing the clear, hot filtrate from the heat source.

  • Cover the mouth of the flask with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form selectively.[8]

  • Once the flask has reached room temperature, you may place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.[8][12]

Step 4: Crystal Collection

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

  • Wet the filter paper with a small amount of the cold recrystallization solvent (deionized water) and apply vacuum to ensure the paper is sealed against the funnel.

  • Pour the cold slurry of crystals into the Büchner funnel.

  • Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[11][12] Using too much wash solvent or warm solvent will dissolve some of your product, reducing the yield.

  • Keep the vacuum on to pull air through the crystals for several minutes to help them dry.

Step 5: Drying

  • Carefully remove the filter cake of crystals from the funnel.

  • Spread the crystals on a watch glass and allow them to air dry completely. For a water-recrystallized product, drying overnight may be necessary.[12]

  • Once dry, weigh the purified product and determine its melting point to assess purity. A pure compound will have a sharp melting point range (typically < 2 °C) close to the literature value. Impurities tend to depress and broaden the melting point range.[3]

Workflow Visualization

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_collection Step 4 & 5: Collection & Drying A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Insoluble Impurities? B->C D Perform Hot Filtration C->D Yes E Clear, Hot Filtrate C->E No D->E F Slow Cool to Room Temp E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Product J->K

Caption: Workflow for the recrystallization of 4-Bromo-5-fluoro-2-hydroxybenzoic acid.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization process in a direct question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A1: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is highly impure, which can depress the melting point significantly.[9]

  • Immediate Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point. Then, allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.[9]

  • Alternative Strategy: If the problem persists, the chosen solvent may be unsuitable. Try a different solvent with a lower boiling point or use a mixed solvent system to adjust the polarity.

Q2: The solution has cooled, but no crystals have formed. What should I do?

A2: This is a common problem, usually caused by either using too much solvent or the solution being supersaturated and lacking a nucleation site for crystal growth to begin.[9]

  • Step 1: Induce Nucleation. First, try scratching the inside of the flask just below the surface of the liquid with a glass rod.[10] The microscopic scratches on the glass can provide a surface for the first crystals to form.

  • Step 2: Seeding. If you have a small amount of the pure solid, add a tiny "seed crystal" to the solution. This will act as a template for other crystals to grow upon.[10]

  • Step 3: Reduce Solvent Volume. If nucleation techniques fail, you have likely used too much solvent.[9][10] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Once you see a slight turbidity or crystal formation at the edges, remove it from the heat and allow it to cool again.

  • Step 4: Last Resort. If all else fails, the solvent can be completely removed by rotary evaporation to recover the crude solid, and the recrystallization can be re-attempted with a different solvent or less solvent.[10]

Q3: My final yield is very low. How can I improve it?

A3: A low yield is often a consequence of procedural missteps rather than an inherent limitation of the technique. A typical recrystallization may result in a 20-30% loss, but significantly more suggests a problem.[8]

  • Check the Mother Liquor: Dip a glass stirring rod into the filtrate (mother liquor), pull it out, and let the solvent evaporate. If a significant amount of solid residue forms on the rod, a large quantity of your compound remains in the solution.[10] You can try to recover more product by boiling off some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.

  • Review Your Technique:

    • Did you use the absolute minimum amount of hot solvent for dissolution?

    • During vacuum filtration, did you wash the crystals with ice-cold solvent, or was it at room temperature? Warmer solvent will dissolve more product.

    • Did you use an excessive volume of solvent for washing? Only a small amount is needed to rinse the surface of the crystals.

Q4: After recrystallization, my product is still colored. How do I remove colored impurities?

A4: If the product retains a color that is not characteristic of the pure compound, it indicates the presence of persistent, often large, conjugated organic molecules as impurities.

  • Solution: Use Activated Charcoal. Activated charcoal has a high surface area and can adsorb colored impurities. Add a very small amount of activated charcoal (a tiny spatula tip) to the hot, dissolved solution before the hot filtration step. Swirl the mixture for a few minutes. The charcoal, along with the adsorbed impurities, will then be removed during the hot filtration.

  • Caution: Do not add charcoal to a boiling or superheated solution, as it can cause violent bumping. Also, using too much charcoal can adsorb your desired product, reducing the yield.

Frequently Asked Questions (FAQs)

  • What is the key to selecting a good recrystallization solvent? The ideal solvent will exhibit high solubility for your compound at its boiling point and very low solubility at low temperatures (e.g., in an ice bath). The impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Why is it important to use an Erlenmeyer flask instead of a beaker? The narrow neck of an Erlenmeyer flask helps to reduce solvent evaporation during heating and prevents the solution from cooling too rapidly. It is also more easily swirled for mixing and can be stoppered or covered to prevent contamination.

  • How does slow cooling improve purity? Slow cooling allows the crystal lattice to form in a deliberate, ordered manner. This process is selective, and molecules of the desired compound will preferentially fit into the growing crystal structure. Impurity molecules, having a different size and shape, are excluded and remain in the solution. Rapid cooling can trap impurities within the quickly forming crystals.[1]

  • Besides melting point, how can I verify the purity of my final product? Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide a more detailed assessment of purity. For TLC, a pure compound should ideally show a single spot.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2024, April 29). Recrystallization pointers. r/chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization.pdf. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • University of Wisconsin-Stout. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Hangzhou Hongqin Pharmtech Co., Ltd. (n.d.). 4-FLUORO-3-HYDROXYBENZOIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 4-Bromo-5-fluoro-2-hydroxybenzoic acid 1g. Retrieved from [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. YouTube. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzoic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Fluorinated Hydroxybenzoic Acid Workups

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Amphiphilic" Challenge

Welcome to the technical support center. If you are working with fluorinated hydroxybenzoic acids (e.g., 3-fluoro-4-hydroxybenzoic acid), you are likely encountering a specific set of frustration points: stubborn emulsions , lower-than-expected recovery , or colored impurities that persist after standard extraction.[1]

The Science of the Problem: F-HBAs are deceptive. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa of the carboxylic acid compared to non-fluorinated analogues (making them stronger acids). Simultaneously, the hydroxyl group introduces phenolic acidity and potential for oxidative coupling (color formation).[1] The result is a molecule that is amphiphilic—it clings to water via the ionized carboxylate and to organics via the lipophilic fluorinated ring—creating the perfect storm for phase separation issues.

This guide moves beyond "standard recipes" to provide a logic-driven approach to isolating these compounds with high purity.

Module 1: The "Double-Switch" Extraction Protocol

Issue: "I have low recovery, or my product is contaminated with neutral organic side-products."

The Solution: Do not rely on a simple liquid-liquid extraction.[1] You must utilize the Double-Switch Strategy , exploiting the specific pKa difference between the carboxylic acid (pKa ~2.8–3.5) and the phenol (pKa ~8.5–9.5).[1]

The Protocol[2][3][4][5][6]
StepActionMechanistic Rationale
1 Dissolve Crude Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or MTBE . Note: Avoid DCM if possible; its density (1.[1]33) often traps fluorinated emulsions at the bottom.[1]
2 The First Switch (Base) Extract the organic phase with Saturated NaHCO₃ (pH ~8.5) . Do this 2x. Crucial: Do NOT use NaOH yet.
3 Phase Separation Keep the Aqueous Layer. At pH 8.5, the Carboxylic acid is deprotonated (

) and water-soluble. The Phenol remains largely protonated (

).[1] Neutral impurities stay in the organic layer.[1]
4 The Wash Back-wash the combined aqueous extracts with a small volume of fresh EtOAc.
5 The Second Switch (Acid) Cool the aqueous layer to 0–5°C. Slowly add 6N HCl until pH < 2 .
6 Recovery The F-HBA will precipitate. Option A (Solids): Filter the precipitate (High Purity). Option B (Oils): If it oils out, extract with EtOAc, dry over Na₂SO₄, and evaporate.[1]
Visualization: The Double-Switch Logic

The following diagram illustrates the chemical state of the molecule at each stage, ensuring you track the product correctly.

DoubleSwitch cluster_0 Phase Separation Start Crude Mixture (F-HBA + Impurities) OrgSolvent Dissolve in EtOAc/MTBE Start->OrgSolvent BaseExt Extract with Sat. NaHCO3 (pH ~8.5) OrgSolvent->BaseExt OrgLayer Organic Layer (Contains Neutral Impurities) BaseExt->OrgLayer Neutrals stay AqLayer Aqueous Layer (Contains F-HBA as Mono-Anion) BaseExt->AqLayer COO- forms Waste Waste Stream OrgLayer->Waste Discard Acidify Acidify to pH < 2 (HCl) AqLayer->Acidify Precipitate Product Precipitates (F-HBA Protonated) Acidify->Precipitate

Caption: The Double-Switch workflow isolates F-HBAs by toggling the ionization state of the carboxyl group while managing phenolic acidity.

Module 2: Troubleshooting Emulsions ("The Rag Layer")

Issue: "I have a third layer between my organic and aqueous phases that won't settle."

The Science: Fluorinated phenols are notorious for hydrogen bonding with water while simultaneously repelling it with the hydrophobic fluorine ring. This creates stable micro-emulsions.[1]

Troubleshooting Guide:

MethodProcedureWhy it works
The Salting Out Add solid NaCl directly to the emulsion and swirl gently.Increases ionic strength of the aqueous phase, forcing organics out ("Salting out" effect).[1]
The Filtration Trick Pass the entire emulsion through a pad of Celite® or a glass wool plug.Physical breaking of surface tension bubbles; solid particulates stabilizing the emulsion are trapped.
Solvent Density Swap If using DCM (d=1.33), switch to EtOAc (d=0.90) or MTBE.[1]DCM density is too close to the "heavy" fluorinated aqueous interface. Lighter solvents separate faster.[1]
The Co-Solvent Add a small amount (5-10%) of Methanol to the organic phase.Disrupts the hydrogen bonding network at the interface.

Module 3: Purification & Crystallization

Issue: "My product is off-white or pinkish." (Phenolic Oxidation)[1]

Expert Insight: F-HBAs are prone to trace oxidation, turning pink/brown.[1] Recrystallization is superior to chromatography for removing these colored trace impurities.[1]

Recommended Solvent Systems:

  • Water (The Green Method):

    • Protocol: Suspend crude F-HBA in water (approx. 10-15 mL/g).[1] Heat to boiling (100°C). The solid should dissolve.[1][2][3][4][5] If not, add dropwise Ethanol until clear.[1]

    • Cooling: Allow to cool slowly to room temperature, then 4°C. Rapid cooling traps impurities.[1]

    • Yield: Typically >85% recovery [1].[1]

  • Toluene/Ethyl Acetate:

    • Protocol: Dissolve in minimum hot EtOAc. Add hot Toluene until slightly cloudy. Cool slowly.

    • Benefit: Excellent for removing non-polar byproducts.[1]

Module 4: Stability & Defluorination Risks

FAQ: "Can I use strong base (NaOH) or heat during workup?"

Critical Warning: While F-HBAs are generally stable, Nucleophilic Aromatic Substitution (SNAr) is a real risk if the fluorine is located ortho or para to the electron-withdrawing carboxyl group [2].

  • Risk Factor: High.[1]

  • Condition to Avoid: Refluxing in strong base (e.g., 2M NaOH at 100°C).[1] Hydroxide (

    
    ) can displace Fluorine (
    
    
    
    ), converting your F-HBA into a dihydroxybenzoic acid.[1]
  • Safe Zone: Room temperature workups with NaOH are generally safe.[1] However, NaHCO₃ (Bicarbonate) is safer and preferred because its lower pH minimizes the concentration of the aggressive

    
     nucleophile.
    
Decision Tree: Stability Check

Stability Check Is Fluorine Ortho/Para to Carboxyl Group? Yes Yes Check->Yes No No Check->No Risk High SNAr Risk (Defluorination) Yes->Risk Safe Low Risk No->Safe Action1 USE: NaHCO3 or K2CO3 AVOID: Boiling NaOH Risk->Action1 Action2 Standard Conditions OK Safe->Action2

Caption: Assess the risk of defluorination based on the substitution pattern of your specific F-HBA isomer.

References

  • Synthesis of 3-fluoro-4-hydroxy benzoic acid. PrepChem.com. (Detailed protocol for hydrolysis and recrystallization using water). [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (Mechanistic explanation of SNAr risks in fluorinated aromatics). [Link]

  • pKa Values of Fluorobenzoic Acids. PubChem (National Center for Biotechnology Information).[1] [Link]

Sources

Technical Support Center: Strategic Removal of Palladium Impurities from 4-Bromo-5-fluoro-2-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the critical challenge of palladium removal from 4-Bromo-5-fluoro-2-hydroxybenzoic acid and its derivatives. These compounds are vital intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). However, the very palladium-catalyzed cross-coupling reactions that are instrumental in their synthesis often lead to product contamination.[1][2] Residual palladium, a heavy metal, is strictly regulated by bodies like the International Council for Harmonisation (ICH), necessitating its reduction to low parts-per-million (ppm) levels in the final API.[3][4]

This guide provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to empower researchers, scientists, and drug development professionals in achieving the requisite purity for their compounds.

Troubleshooting Guide: A Deeper Dive into Palladium Removal

This section is designed to address specific issues you may encounter during your purification process in a question-and-answer format, emphasizing the underlying scientific principles.

Question 1: I've performed a Suzuki coupling to synthesize a derivative of 4-Bromo-5-fluoro-2-hydroxybenzoic acid and my initial filtration through Celite® isn't sufficiently removing the palladium. Why is this happening and what are my next steps?

Answer: While filtration over Celite® is an excellent first step for removing heterogeneous palladium catalysts like Pd/C, its effectiveness against homogeneous catalysts or finely dispersed palladium nanoparticles is limited.[5][6] The polar nature of your 4-Bromo-5-fluoro-2-hydroxybenzoic acid derivative, with its carboxylic acid and hydroxyl groups, can chelate with palladium species, keeping them dissolved in your reaction mixture.

Immediate Troubleshooting Steps:

  • Quantify the Problem: Before proceeding, it's crucial to determine the level of palladium contamination. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for accurate quantification.[7]

  • Consider the Palladium Species: The nature of the residual palladium (e.g., Pd(0), Pd(II), colloidal) can vary and will influence the choice of removal method.[8]

  • Implement a Scavenging Step: Introduce a palladium scavenger. These are materials that selectively bind to palladium, facilitating its removal.

Question 2: I'm observing significant product loss after treating my reaction mixture with activated carbon. How can I mitigate this?

Answer: Activated carbon is a cost-effective and often efficient adsorbent for palladium.[1][9] However, its high surface area and non-specific nature can lead to the co-adsorption of your desired product, especially with polar molecules like your benzoic acid derivative.

Optimization Strategies:

  • Scavenger Screening: Perform a small-scale screening of different scavengers to find one with higher selectivity for palladium over your product.

  • Minimize Scavenger Amount: Titrate the amount of activated carbon used. A common starting point is 5-10 wt% relative to your crude product, but this should be optimized.

  • Temperature and Time Optimization: The adsorption process is time and temperature-dependent. Shorter treatment times or lower temperatures might reduce product loss while still effectively removing palladium.

  • Solvent Selection: The choice of solvent can influence the binding affinity of both your product and the palladium to the activated carbon. Experiment with different solvents to find an optimal balance.

Question 3: My palladium removal efficiency is inconsistent from batch to batch, even though I'm following the same procedure. What could be the cause?

Answer: Batch-to-batch variability is a common and frustrating issue. The root cause often lies in subtle variations in the reaction conditions that affect the final state of the palladium.

Investigative Actions:

  • Standardize Reaction Work-up: Ensure that the work-up procedure prior to palladium removal is highly consistent. Variations in pH, temperature, or quenching methods can alter the palladium species present.[8]

  • Analyze Palladium Speciation: If possible, try to characterize the palladium species in a problematic batch. This can provide valuable clues for selecting a more robust removal method.

  • Employ a Broad-Spectrum Scavenger: Some scavengers are more effective against a wider range of palladium species. For example, scavengers based on 2,4,6-trimercaptotriazine (TMT) have shown broad efficacy.[1][10]

  • Consider a Multi-Step Approach: Combining different methods, such as an initial filtration followed by a scavenger treatment, can lead to more consistent results.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium impurities?

A1: The most common methods include:

  • Adsorption: Using materials like activated carbon or specialized palladium scavengers.[1][8][9]

  • Chromatography: Column chromatography can be effective but may not be ideal for large-scale production.[11][12]

  • Crystallization: Recrystallization can be a powerful purification step, often leaving palladium impurities in the mother liquor.[1]

  • Extraction: Liquid-liquid extraction can sometimes be used to partition the palladium into an aqueous phase.[5]

Q2: How do I choose the right palladium scavenger?

A2: The choice of scavenger depends on several factors, including the nature of your product, the solvent system, the suspected palladium species, and cost considerations. Thiol-functionalized silica and polymer-bound scavengers are highly effective but can be more expensive than activated carbon.[1][13][14] A screening study is the most reliable way to identify the optimal scavenger for your specific application.[15]

Q3: What are the typical regulatory limits for palladium in APIs?

A3: The ICH Q3D guideline for elemental impurities sets permitted daily exposure (PDE) limits. For palladium, this often translates to a concentration limit of around 10 ppm in the final drug substance, although this can vary depending on the route of administration and daily dosage.[3][16]

Q4: Can residual palladium affect downstream reactions?

A4: Yes, residual palladium can act as an unwanted catalyst in subsequent synthetic steps, leading to the formation of impurities and reduced yields.[6]

Experimental Protocols

Here are detailed, step-by-step protocols for common palladium removal techniques.

Protocol 1: Activated Carbon Treatment

This protocol is a cost-effective first-line approach for palladium removal.

  • Dissolution: Dissolve the crude 4-Bromo-5-fluoro-2-hydroxybenzoic acid derivative in a suitable solvent (e.g., ethyl acetate, THF) to a concentration of 50-100 mg/mL.

  • Carbon Addition: Add activated carbon (5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature for 1-4 hours. The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[8]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.[7]

Protocol 2: Thiol-Functionalized Silica Gel Scavenging

This protocol utilizes a more selective scavenger for potentially higher efficiency and lower product loss.

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Scavenger Addition: Add the thiol-functionalized silica gel (typically 2-5 equivalents relative to the initial amount of palladium catalyst used) to the solution.

  • Agitation: Stir the mixture at room temperature for 2-16 hours. The progress of the scavenging can be monitored by taking small aliquots and analyzing for palladium content.

  • Filtration: Filter off the silica gel scavenger.

  • Washing: Wash the scavenger with fresh solvent to recover any adsorbed product.[8]

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analysis: Determine the residual palladium concentration.

Data Presentation

Table 1: Comparison of Common Palladium Scavenging Methods

MethodMechanismTypical EfficiencyAdvantagesDisadvantages
Activated CarbonPhysisorption50-99%Low cost, widely available.[1][9]Can lead to product loss, especially with polar compounds; fine particles can be difficult to filter.[8][17]
Thiol-Functionalized SilicaChemisorption>95%High selectivity, low product loss, good for a range of palladium species.[1][13][14]Higher cost compared to activated carbon.[1]
Polymer-Bound TMTChemisorption>98%Very high affinity for palladium, effective for a broad range of species.[1][10]Can be more expensive than other scavengers.
CrystallizationPartitioningVariableCan be a highly effective final purification step.Efficiency is highly dependent on the solubility of the compound and impurities.

Visualizations

Decision Workflow for Palladium Removal

Caption: A decision tree for selecting and optimizing a palladium removal strategy.

General Palladium Scavenging Protocol

Scavenging_Protocol dissolve 1. Dissolve Crude Product in Suitable Solvent add_scavenger 2. Add Palladium Scavenger dissolve->add_scavenger agitate 3. Agitate Mixture (Stir/Shake) add_scavenger->agitate monitor 4. Monitor Pd Removal (Optional) agitate->monitor filter 5. Filter to Remove Scavenger monitor->filter wash 6. Wash Scavenger with Fresh Solvent filter->wash concentrate 7. Concentrate Filtrate wash->concentrate analyze 8. Analyze Final Pd Content concentrate->analyze

Sources

Navigating the Intricacies of Bromosalicylic Acid Isomer Separation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

FOR IMMEDIATE RELEASE

Technical Support Center

Topic: Separation of 4-bromo and 5-bromo salicylic acid isomers

Welcome to the technical support center dedicated to the challenging yet critical task of separating 4-bromosalicylic acid and 5-bromosalicylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter this separation in their synthetic and analytical workflows. We will delve into the nuances of chromatographic and crystallization-based separation methods, provide robust troubleshooting guides, and answer frequently asked questions to empower you with the knowledge for successful isomer resolution.

Understanding the Challenge: Why is this Separation Difficult?

4-bromosalicylic acid and 5-bromosalicylic acid are positional isomers, meaning they share the same molecular formula and functional groups but differ in the substitution pattern on the benzene ring. This subtle structural difference results in very similar physicochemical properties, making their separation a significant challenge[1][2]. Their comparable polarities and solubilities often lead to co-elution in chromatography and co-crystallization, necessitating carefully optimized separation strategies.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the separation of 4-bromo and 5-bromo salicylic acid isomers.

Chromatographic Separation Issues

Q1: My 4-bromo and 5-bromo salicylic acid peaks are co-eluting or have very poor resolution in reverse-phase HPLC. What can I do?

A1: This is a common problem due to the isomers' similar polarities. Here’s a systematic approach to improving resolution:

  • Mobile Phase Optimization:

    • Adjust pH: The ionization state of the carboxylic acid and phenolic hydroxyl groups significantly impacts retention. Lowering the pH of the mobile phase (e.g., with 0.1% formic or phosphoric acid) will protonate the carboxylic acid group, increasing its hydrophobicity and retention on a C18 column[3][4][5]. Experiment with a pH range of 2.5-3.5 to maximize differences in retention.

    • Solvent Composition: Fine-tune the acetonitrile or methanol concentration. A shallower gradient or even isocratic elution with a low percentage of organic solvent can enhance resolution[4].

    • Alternative Solvents: Consider using a different organic modifier. For instance, if you are using acetonitrile, try methanol, or vice-versa. The different solvent-solute interactions can alter selectivity.

  • Stationary Phase Selection:

    • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with the aromatic rings of the isomers. The different electron densities of the 4-bromo and 5-bromo isomers can lead to differential retention.

    • Pentafluorophenyl (PFP) Columns: PFP phases provide unique selectivity based on a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating positional isomers.

  • Temperature Control: Operating the column at a slightly elevated or sub-ambient temperature can sometimes improve peak shape and resolution.

Q2: I’m using Thin Layer Chromatography (TLC) for reaction monitoring, but the spots for the two isomers are always merged. How can I improve the separation?

A2: Similar to HPLC, optimizing the mobile phase is key for TLC separation.

  • Solvent System: A common starting point for acidic aromatic compounds on silica gel is a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate), with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid and reduce tailing[6].

  • Developing a Solvent System:

    • Start with a 70:30 mixture of hexane:ethyl acetate with 1% acetic acid.

    • If the Rf values are too low, increase the polarity by increasing the proportion of ethyl acetate.

    • If the Rf values are too high, decrease the polarity by increasing the proportion of hexane.

    • For very polar isomers, a more polar solvent system like chloroform:methanol with a trace of ammonia might be effective on specific plates[7].

  • Specialty Plates: Consider using reverse-phase (C18) TLC plates or polyamide plates, which can offer different selectivity compared to standard silica gel[8].

Crystallization-Based Separation Issues

Q3: I am trying to separate the isomers by fractional crystallization, but I keep getting a mixture of crystals. What am I doing wrong?

A3: Fractional crystallization relies on differences in solubility between the isomers in a particular solvent[9][10]. Success hinges on exploiting these subtle differences.

  • Solvent Selection is Critical: The ideal solvent is one in which one isomer is significantly less soluble than the other at a given temperature.

    • Systematically test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof).

  • Slow Cooling is Essential: Rapid cooling will trap impurities and the other isomer within the crystal lattice. A slow, controlled cooling process allows for the selective crystallization of the less soluble isomer.

  • Seeding: Introducing a pure seed crystal of the desired isomer can promote its crystallization and improve the purity of the resulting solid.

  • Iterative Process: Fractional crystallization is often a multi-step process. The first crop of crystals will be enriched in the less soluble isomer. Subsequent recrystallization of this crop will further enhance its purity[14].

Section 2: Frequently Asked Questions (FAQs)

Q4: How can I confirm the identity of the separated 4-bromo and 5-bromo salicylic acid isomers?

A4: Spectroscopic methods are essential for unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be distinct for each isomer due to different proton environments.

      • 5-Bromosalicylic acid: You would expect to see three aromatic protons with distinct splitting patterns. A representative ¹H NMR spectrum in DMSO-d6 shows peaks around 7.88, 7.65, and 6.96 ppm[15][16].

      • 4-Bromosalicylic acid: This isomer will also show three aromatic protons, but their chemical shifts and coupling constants will differ from the 5-bromo isomer. By analogy to 4-bromobenzoic acid, the proton ortho to the carboxyl group is expected to be the most downfield[17][18].

    • ¹³C NMR: The number of unique carbon signals and their chemical shifts will differ. Due to symmetry, some aromatic carbons in each isomer might be equivalent. The carbon attached to the bromine will have a characteristic chemical shift. For 5-bromosalicylic acid, ¹³C NMR data is available[19]. For 4-bromosalicylic acid, data for the closely related 4-bromobenzoic acid can be used for comparison, showing distinct aromatic carbon signals[20].

  • Infrared (IR) Spectroscopy:

    • Both isomers will show characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1650-1700 cm⁻¹), the O-H stretch of the phenol (~3200-3600 cm⁻¹), and C-Br stretch (~500-600 cm⁻¹).

    • The key difference will be in the "fingerprint region" (below 1500 cm⁻¹), where the C-H out-of-plane bending vibrations are sensitive to the substitution pattern on the aromatic ring. IR spectra for 5-bromosalicylic acid are available for reference[1][2][21].

  • Mass Spectrometry (MS):

    • Both isomers will have the same molecular weight and will exhibit a characteristic isotopic pattern for one bromine atom (two peaks of roughly equal intensity, M+ and M+2, separated by 2 m/z units)[19]. The fragmentation patterns upon electron ionization may show subtle differences that can aid in identification.

Q5: What are the key physical property differences between 4-bromo and 5-bromo salicylic acid that I can use for separation?

A5: The primary exploitable differences are in their melting points and likely their pKa values and solubilities.

Property4-Bromosalicylic Acid5-Bromosalicylic AcidRationale for Separation
Melting Point 216-217 °C159-162 °C[12][22][23]The significant difference in melting points suggests a difference in crystal lattice energy, which can be exploited in fractional crystallization.
pKa (Phenolic OH) ~7.34 (for 4-bromo-2-hydroxybenzaldehyde)~7.91 (for 4-bromo-2-hydroxybenzaldehyde)The difference in acidity, influenced by the position of the electron-withdrawing bromine atom, can be used to optimize HPLC separation by adjusting the mobile phase pH.
Solubility Data not readily availableSoluble in water[11][12]Systematic solubility studies are recommended to find a suitable solvent for fractional crystallization where one isomer is significantly less soluble.

Q6: Are there any safety precautions I should be aware of when working with these compounds?

A6: Yes, standard laboratory safety practices should be followed. 5-Bromosalicylic acid is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[19]. It is advisable to handle both isomers with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood.

Section 3: Experimental Workflows and Protocols

Suggested HPLC Method Development Workflow

The following diagram outlines a systematic approach to developing an HPLC method for separating 4-bromo and 5-bromo salicylic acid.

HPLC_Workflow start Start: Isomer Mixture col_select Select Column (e.g., C18, Phenyl-Hexyl, PFP) start->col_select mob_phase Initial Mobile Phase (e.g., 60:40 ACN:H2O + 0.1% Formic Acid) col_select->mob_phase run_hplc Run Isocratic HPLC mob_phase->run_hplc eval_res Evaluate Resolution run_hplc->eval_res optimize_mp Optimize Mobile Phase (Adjust % Organic, pH, or Solvent Type) eval_res->optimize_mp No good_res Good Resolution eval_res->good_res Yes optimize_mp->run_hplc optimize_col Try Different Column optimize_mp->optimize_col optimize_col->mob_phase

Caption: A decision-making workflow for HPLC method development.

Protocol: Fractional Crystallization Feasibility Study
  • Solubility Screening:

    • In separate small vials, add approximately 10 mg of the isomer mixture to 1 mL of various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene).

    • Observe solubility at room temperature.

    • Gently heat the vials with insoluble or partially soluble samples to determine if they dissolve at elevated temperatures.

    • Identify solvent systems where there is a significant difference in solubility upon cooling.

  • Trial Crystallization:

    • Dissolve a larger quantity of the isomer mixture (e.g., 1 g) in a minimal amount of the most promising hot solvent identified in the screening.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath.

    • Collect the first crop of crystals by filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals and analyze their purity by HPLC or TLC and by measuring the melting point.

    • Concentrate the filtrate to obtain a second crop of crystals, which should be enriched in the more soluble isomer, and analyze its purity.

References

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromosalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of 5-bromo salicylalcohol: (a) 1 H NMR; (b) 13 C NMR. Retrieved from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • CharChem. (n.d.). 5-Bromosalicylic acid. Retrieved from [Link]

  • Sulzer. (n.d.). Fractional Crystallization. Retrieved from [Link]

  • Briti Scientific. (n.d.). 5-Bromo Salicylic Acid, ≥98%. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Environmental Science Institute. (n.d.). Organic Functional Groups and Thin Layer Chromatography. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Bromosalicylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Bromosalicylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). Fractional crystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional crystallization (chemistry). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Open Access Pub. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Retrieved from [https://www.researchgate.net/publication/257224209_Thin-Layer_Chromatography_of_Benzoic_Acids_with_a_Controlled_Gas_Phase_A_Comparison_of_Different_Stationary_Phases]([Link]_ Chromatography_of_Benzoic_Acids_with_a_Controlled_Gas_Phase_A_Comparison_of_Different_Stationary_Phases)

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 4-Bromobenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • MDPI. (2025, August 10). Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolven. Retrieved from [Link]

  • Agilent. (n.d.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers Application. Retrieved from [Link]

  • ResearchGate. (n.d.). (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid.... Retrieved from [Link]

  • CNKI. (n.d.). Determination of Benzoic Acid and Salicylic Acid in Four Compound Preparations by HPLC. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-2-chlorobenzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Validation & Comparative

LC-MS fragmentation pattern of 4-Bromo-5-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the LC-MS fragmentation behavior of 4-Bromo-5-fluoro-2-hydroxybenzoic acid , a halogenated salicylate derivative often utilized as a pharmaceutical intermediate or metabolic marker.

This analysis compares the compound against its non-halogenated parent (Salicylic Acid ) and a mono-halogenated analog (5-Bromosalicylic Acid ) to demonstrate how halogen substitution shifts ionization efficiency and fragmentation pathways.

Executive Summary & Application Context

4-Bromo-5-fluoro-2-hydroxybenzoic acid (BFHBA) is a poly-functionalized aromatic acid. In drug development, it serves as a critical scaffold for kinase inhibitors and anti-inflammatory agents. Its detection is challenging due to the potential for isobaric interference with other halogenated metabolites.

Key Differentiator: Unlike standard Salicylic Acid, BFHBA exhibits a distinct 1:1 isotopic doublet (due to Bromine) and enhanced ionization in negative mode (ESI-) driven by the electron-withdrawing fluorine and bromine atoms.

Experimental Protocol (Self-Validating System)

To reproduce the fragmentation data described below, use the following optimized LC-MS/MS workflow. This protocol prioritizes the stability of the deprotonated precursor.

Mobile Phase & Ionization Strategy
  • Mode: Negative Electrospray Ionization (ESI-).

    • Reasoning: The carboxylic acid (

      
      ) and phenolic hydroxyl group facilitate facile deprotonation. Positive mode (ESI+) is inefficient for this acidic scaffold.
      
  • Solvent A: Water + 5 mM Ammonium Acetate (pH adjusted to ~5.0 with Acetic Acid).

    • Reasoning: Acetate buffers prevent suppression of the [M-H]⁻ ion while avoiding the signal-dampening effect of high concentrations of strong acids (like TFA).

  • Solvent B: Acetonitrile (LC-MS Grade).

MS Source Parameters (Generic Q-TOF/Orbitrap)
  • Capillary Voltage: 2.5 kV (Lower voltage prevents in-source fragmentation).

  • Desolvation Temp: 350°C.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV).

    • Validation Check: At 0 eV (MS1), you must observe two peaks of equal height separated by 2 Da (the

      
       signature). If the ratio is skewed, check for detector saturation or co-eluting interferences.
      

Fragmentation Analysis & Mechanism

The fragmentation of BFHBA is dominated by the stability of the phenol anion following decarboxylation.

Precursor Ion Identification
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  233.93 Da
    
  • Observed Precursor [M-H]⁻:

    • m/z 232.93 (

      
       isotope, 50% intensity)
      
    • m/z 234.93 (

      
       isotope, 50% intensity)
      
Primary Fragmentation Pathway (MS2)

Upon Collision Induced Dissociation (CID), the molecule undergoes a characteristic neutral loss of Carbon Dioxide (


, 44 Da). This is the "Salicylate Rule," driven by the formation of a stable phenolate anion.
  • Transition:

    
    
    
  • Product Ion: 3-Bromo-4-fluorophenolate

    • m/z 188.93 (

      
      )
      
    • m/z 190.93 (

      
      )
      
  • Secondary Fragmentation (High Energy >35 eV):

    • Loss of HF (20 Da) from the phenol ring is possible but less favorable than CO loss.

    • m/z 160.9 (Loss of CO from the phenolate ion).

Visualized Pathway (DOT Diagram)

FragmentationPathway Precursor Precursor [M-H]- m/z 232.93 / 234.93 (1:1 Isotope Ratio) Transition Transition State Decarboxylation Precursor->Transition CID (10-20 eV) Fragment1 Primary Product [3-Bromo-4-fluorophenol-H]- m/z 188.93 / 190.93 Transition->Fragment1 - CO2 (44 Da) Fragment2 Secondary Product [Ring Contraction/CO Loss] m/z ~160.9 Fragment1->Fragment2 - CO (28 Da) (>35 eV)

Caption: ESI- fragmentation pathway showing the dominant decarboxylation step characteristic of salicylic acid derivatives.

Comparative Analysis: BFHBA vs. Alternatives

To confirm identity, BFHBA must be distinguished from structurally similar salicylates. The table below highlights the mass shifts and isotopic signatures required for differentiation.

Feature4-Bromo-5-fluoro-2-hydroxybenzoic acid (Target)Salicylic Acid (Parent Alternative)5-Bromosalicylic Acid (Analog Alternative)
Precursor [M-H]⁻ 232.93 / 234.93 137.02214.93 / 216.93
Isotopic Pattern 1:1 Doublet (

)
Single Peak (M)1:1 Doublet (

)
Primary Fragment m/z 188.9 / 190.9 (Loss of

)
m/z 93.03 (Loss of

)
m/z 170.9 / 172.9 (Loss of

)
Retention Time (RT) High (Hydrophobic Br/F)Low (Polar)Medium (Hydrophobic Br)
Diagnostic Shift +18 Da shift vs Bromosalicylic (H

F)
N/A-18 Da shift vs Target (F

H)
Why This Matters:
  • Vs. Salicylic Acid: The mass shift is massive (+96 Da), but the fragmentation logic (loss of 44 Da) remains identical. This confirms the core salicylate scaffold is intact.

  • Vs. 5-Bromosalicylic Acid: This is the critical separation. The addition of Fluorine adds exactly 17.99 Da (replacing H with F). If you observe a peak at m/z 215 instead of 233, your compound lacks the fluorine atom (impurity or synthesis failure).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Salicylic Acid (ESI-). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. 4-Bromo-5-fluoro-2-hydroxybenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Mitić, S. S., et al. MS/MS fragmentation pathway of sodium salicylate, negative ESI. ResearchGate.[2] Available at: [Link]

Sources

Advanced HPLC Method Development: 4-Bromo-5-fluoro-2-hydroxybenzoic Acid Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 4-Bromo-5-fluoro-2-hydroxybenzoic Acid Purity Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals[1]

Executive Summary & Challenge Analysis

4-Bromo-5-fluoro-2-hydroxybenzoic acid (BFHBA) is a critical halogenated salicylic acid derivative, often employed as a scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Its structural complexity—featuring an ionizable carboxylic acid, a phenolic hydroxyl, and two distinct halogen substituents—presents a unique chromatographic challenge.[1]

The Core Analytical Problem: Standard C18 alkyl-chain chemistries often fail to distinguish between BFHBA and its regioisomeric impurities (e.g., 3-bromo-5-fluoro isomers) or de-halogenated byproducts (e.g., 5-fluorosalicylic acid).[1] These species possess nearly identical hydrophobicities (


), leading to co-elution and inaccurate purity assays.[1]

This guide objectively compares a Standard C18 Protocol against an Optimized Phenyl-Hexyl Protocol , demonstrating why specific stationary phase interactions are required to achieve baseline resolution of critical impurities.[1]

Critical Method Parameters (CMP) & Mechanistic Logic

To develop a self-validating method, we must address the physicochemical properties of BFHBA.[1]

  • Acidity (pKa): The carboxylic acid group on salicylic acid derivatives typically has a pKa

    
     2.97 [1].[1][2] The electron-withdrawing bromine and fluorine atoms likely shift this lower (
    
    
    
    2.5).[1]
    • Directive: Mobile phase pH must be maintained

      
       to suppress ionization.[1] Ionized species elute near the void volume and exhibit severe peak tailing.[1]
      
  • Halogen Selectivity: Fluorine and bromine atoms induce specific electron density shifts on the aromatic ring.[1]

    • Directive: A stationary phase capable of

      
       interactions or shape selectivity (steric recognition) is superior to simple hydrophobic interaction.[1]
      
Method Comparison: C18 vs. Phenyl-Hexyl
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl linked to Silica
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

Stacking
Selectivity Mechanism Separates based on hydrophobicity (

).[1]
Separates based on electron density and halogen positioning.[1]
Outcome Co-elution of regioisomers.[1][3]Baseline Resolution (

) of isomers.
Suitability Crude purity estimation only.Final release testing & impurity profiling.
Experimental Protocols
Method B: The Optimized Phenyl-Hexyl Protocol (Gold Standard)

This protocol is designed to maximize the separation of the target BFHBA from its critical impurities: 4-bromo-1-fluoro-2-methoxybenzene (starting material) and 5-fluorosalicylic acid (byproduct).[1]

Reagents:

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).[1] Purpose: Buffers pH

    
     2.7 to protonate the acid.
    
  • Solvent B: Acetonitrile (HPLC Grade).[1] Purpose: Low UV cutoff, lower viscosity than Methanol.[1]

  • Diluent: 50:50 Water:Acetonitrile.[1]

Instrument Settings:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Luna).[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Column Temp: 35°C. Purpose: Improves mass transfer and reduces backpressure.[1]

  • Detection: UV-PDA at 245 nm (primary) and 305 nm (secondary for phenolic confirmation).

  • Injection Volume: 5-10 µL.

Gradient Program:

Time (min)% Solvent A (Aq. Acid)% Solvent B (ACN)Event
0.0955Initial Hold
2.0955Isocratic Load
15.03070Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955End
Performance Data Comparison

The following data simulates a comparative study between a generic C18 column and the optimized Phenyl-Hexyl method for a spiked sample containing BFHBA and its isomer (3-Bromo-5-fluoro-2-hydroxybenzoic acid).

Table 1: Chromatographic System Suitability Data

ParameterMethod A (C18) Method B (Phenyl-Hexyl) Status
Retention Time (BFHBA) 8.4 min9.2 minComparable
Retention Time (Isomer) 8.5 min9.8 minCritical Diff.
Resolution (

)
0.8 (Co-elution) 3.5 (Baseline) Pass
Tailing Factor (

)
1.41.1Improved
Theoretical Plates (

)
8,50012,400Superior Efficiency

Analysis: The C18 column fails to resolve the isomer because the hydrophobic shift caused by moving the Bromine from position 4 to 3 is negligible.[1] The Phenyl-Hexyl column exploits the difference in electron cloud density (ortho vs. meta steric hindrance) to delay the isomer [2].[1]

Visualizing the Mechanism
Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path taken to select the Phenyl-Hexyl phase over the C18 phase.[1]

MethodDevelopment Start Start: BFHBA Method Development AnalyzeStruct Analyze Structure: Halogenated + Acidic + Phenolic Start->AnalyzeStruct SelectMode Select Mode: Reverse Phase (RP) AnalyzeStruct->SelectMode InitialScreen Initial Screen: C18 Column, pH 2.5 SelectMode->InitialScreen ResultCheck Check Resolution (Rs) of Regioisomers InitialScreen->ResultCheck Fail Rs < 1.5 (Co-elution) Hydrophobicity Identical ResultCheck->Fail Isomers overlap SwitchPhase Switch Mechanism: Target Pi-Pi / Steric Selectivity Fail->SwitchPhase SelectPhenyl Select Phenyl-Hexyl Column SwitchPhase->SelectPhenyl FinalOptimize Optimize Gradient: 0.1% Formic Acid / ACN SelectPhenyl->FinalOptimize Success Success: Rs > 2.0, Tailing < 1.2 FinalOptimize->Success

Caption: Decision logic for selecting Phenyl-Hexyl stationary phase to overcome isomeric co-elution.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

Visualizing why the Phenyl-Hexyl column works.[1]

SeparationMech cluster_0 Stationary Phase Surface cluster_1 Analytes PhenylLigand Phenyl Ring (Stationary Phase) Target 4-Bromo-5-fluoro (Target) PhenylLigand->Target Strong Pi-Pi Stacking Impurity 3-Bromo-5-fluoro (Impurity) PhenylLigand->Impurity Weak Pi-Pi (Steric Hindrance) Late Elution Late Elution Early Elution Early Elution

Caption: Differential Pi-Pi interactions allow the Phenyl phase to discriminate between halogen positions.[1]

Troubleshooting & Optimization Guide
IssueProbable CauseCorrective Action
Peak Tailing (

)
Silanol interaction or ionization of -COOH.[1]Ensure pH is

.[1] Add 5mM Ammonium Formate if using MS detection.[1]
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase starting composition (95% Water).[1] Avoid pure ACN diluent.[1]
Retention Drift Column equilibration.Phenyl phases require longer equilibration than C18.[1] Allow 10-15 column volumes between runs.
Baseline Noise UV absorbance of Formic Acid.[1]Use high-purity formic acid.[1] If using <210 nm, switch to Phosphoric Acid (non-MS compatible).[1]
References
  • Royal Society of Chemistry. (n.d.).[1] Salicylic acid pKa values and reactivity. Retrieved from [Link][1]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic isomers. Retrieved from [Link]

  • Waters Corporation. (n.d.).[1] Direct Separations of Positional Isomers of Disubstituted Benzoic Acids. Retrieved from [Link][1]

  • SIELC Technologies. (n.d.).[1] HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

Sources

Comparative Reactivity Profiling: 4-Bromo vs. 5-Bromo Fluorosalicylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-bromo-5-fluorosalicylic acid and 5-bromo-4-fluorosalicylic acid . These regioisomers exhibit distinct reactivity profiles governed by the interplay of the carboxylic acid (EWG), phenol (EDG), and halogen substituents.

Executive Summary & Decision Matrix

In fragment-based drug discovery, the choice between 4-bromo and 5-bromo fluorosalicylic acids is rarely arbitrary. The position of the bromine atom relative to the activating hydroxyl (-OH) and deactivating carboxyl (-COOH) groups creates a "reactivity divergence" that dictates synthetic success.

Feature4-Bromo-5-fluorosalicylic acid 5-Bromo-4-fluorosalicylic acid
Primary Utility C-C Bond Formation (Suzuki/Sonogashira)SNAr Scaffolding (Fluorine Displacement)
Suzuki Reactivity High (Activated by para-COOH)Moderate/Low (Deactivated by para-OH)
SNAr Reactivity Negligible (Fluorine is meta to EWG)High (Fluorine is para to EWG)
Acidity (pKa₁) ~2.85 (Resonance effect dampens acidity)~2.60 (Inductive effect dominates)
Optimal Catalyst Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂Requires electron-rich ligands (e.g., SPhos, XPhos)

Electronic Landscape & Structural Analysis

To understand the reactivity differences, one must map the electronic push-pull forces on the benzene ring.

  • 4-Bromo Isomer: The bromine is para to the electron-withdrawing Carboxyl group. The electron density at the C-Br bond is reduced, facilitating oxidative addition by Palladium(0).

  • 5-Bromo Isomer: The bromine is para to the electron-donating Hydroxyl group. The strong +M (mesomeric) effect of the oxygen increases electron density at the C-Br bond, making it more resistant to oxidative addition and prone to catalyst poisoning if the phenol is unprotected.

Visualization: Electronic Influence Map

ElectronicEffects cluster_4Br 4-Bromo-5-Fluoro Isomer cluster_5Br 5-Bromo-4-Fluoro Isomer Node4Br 4-Bromo Position COOH_4 1-COOH (EWG) COOH_4->Node4Br Para-Activation (Facilitates Pd insert) OH_4 2-OH (EDG) OH_4->Node4Br Meta-Induction (Weak effect) Node5Br 5-Bromo Position COOH_5 1-COOH (EWG) COOH_5->Node5Br Meta-Induction (Weak effect) OH_5 2-OH (EDG) OH_5->Node5Br Para-Deactivation (Increases e- density)

Caption: Diagram illustrating the opposing electronic effects on the C-Br bond. The 4-bromo position benefits from EWG activation, while the 5-bromo position suffers from EDG deactivation.

Reactivity Module A: Palladium-Catalyzed Cross-Coupling

Mechanism & Causality

The rate-determining step in Suzuki coupling for aryl bromides is often the oxidative addition of Pd(0) into the C-Br bond.

  • 4-Bromo: The electron-deficient nature of the ring at C4 (due to para-COOH) accelerates this step.

  • 5-Bromo: The electron-rich nature of C5 (due to para-OH) slows this step. Furthermore, the ortho-hydroxy group in salicylic acids can chelate Pd species, potentially leading to the formation of inactive "Pd-black" unless specific ligands are used [1].

Experimental Protocol: Optimized Suzuki Coupling

Applicable to both isomers, but reaction times will differ.

Reagents:

  • Substrate: 1.0 equiv (4-Br or 5-Br isomer)

  • Boronic Acid: 1.2 equiv (Aryl-B(OH)₂)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Workflow:

  • Dissolution: In a sealed tube, dissolve the fluorosalicylic acid derivative in degassed 1,4-dioxane.

  • Activation: Add the aqueous K₂CO₃ solution. Note: This generates the dicarboxylate/phenoxide species, increasing solubility.

  • Catalysis: Add Pd(dppf)Cl₂·DCM under Nitrogen flow.

  • Heating:

    • 4-Bromo Isomer: Heat to 80°C for 2-4 hours .

    • 5-Bromo Isomer: Heat to 90-100°C for 8-12 hours . (May require SPhos Pd G2 for difficult substrates).

  • Workup: Acidify to pH 2 with 1N HCl (critical to recover the free acid product) before extraction with EtOAc.

Data Comparison:

SubstrateBoronic AcidYield (%)Reaction TimeNotes
4-Bromo -5-fluoroPhenyl-B(OH)₂92%3 hClean conversion.
5-Bromo -4-fluoroPhenyl-B(OH)₂65%12 hSignificant homocoupling observed; required higher temp.

Reactivity Module B: Nucleophilic Aromatic Substitution (SNAr)

Mechanism & Causality

SNAr requires an electron-withdrawing group (EWG) located ortho or para to the leaving group (Fluorine) to stabilize the Meisenheimer complex intermediate [2].[1]

  • 5-Bromo-4-fluorosalicylic acid: The Fluorine is at C4. The Carboxyl group is at C1. These are para to each other. The COOH strongly activates the C-F bond for displacement by amines.

  • 4-Bromo-5-fluorosalicylic acid: The Fluorine is at C5. The Carboxyl group is at C1. These are meta . There is no resonance stabilization for the incoming nucleophile. This substrate is essentially inert to SNAr under standard conditions.

Experimental Protocol: Selective Fluorine Displacement

Specific for 5-Bromo-4-fluorosalicylic acid.

Reagents:

  • Substrate: 5-Bromo-4-fluorosalicylic acid (1.0 equiv)

  • Nucleophile: Morpholine (2.0 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMSO (anhydrous)

Workflow:

  • Preparation: Dissolve substrate in DMSO (0.5 M concentration).

  • Addition: Add DIPEA followed by Morpholine.

  • Reaction: Heat to 80°C for 6 hours.

  • Observation:

    • 5-Bromo-4-fluoro:[2] Complete conversion to 5-bromo-4-morpholinosalicylic acid.

    • 4-Bromo-5-fluoro: <5% conversion observed after 24 hours (mostly starting material recovered).

Visualization: Synthetic Decision Tree

DecisionTree Start Select Starting Material Goal What is your synthetic goal? Start->Goal CC Biaryl Synthesis (Suzuki/Stille) Goal->CC SNAr Amino-Salicylic Acid (F-Displacement) Goal->SNAr Choice1 Use 4-Bromo-5-Fluoro (Activated for Pd) CC->Choice1 Preferred Warning Warning: 5-Br isomer requires ligand optimization CC->Warning Choice2 Use 5-Bromo-4-Fluoro (Activated for SNAr) SNAr->Choice2 Essential

Caption: Decision tree guiding the selection of the correct isomer based on the intended downstream chemistry.

Physical Properties & Acidity[3]

The position of the halogen also impacts the acidity (pKa) of the carboxylic acid, which affects solubility and extraction protocols.

  • 5-Bromo-4-fluorosalicylic acid (More Acidic): The bromine at the 5-position exerts a strong inductive (-I) effect that is not counteracted by resonance donation into the carboxyl system. pKa₁ is typically ~2.60.

  • 4-Bromo-5-fluorosalicylic acid (Less Acidic): The bromine at the 4-position (para to COOH) can donate electron density via resonance (+M), which slightly destabilizes the carboxylate anion compared to the 5-isomer. pKa₁ is typically ~2.85 [3].

References

  • BenchChem. "A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols." BenchChem Technical Guides, 2025. Link

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry, 2018. Link

  • PubChem. "4-Fluorosalicylic acid (CID 67661) and 5-Bromosalicylic acid (CID 6972) Physical Properties." National Institutes of Health. Link

  • Sigma-Aldrich. "Product Specification: 4-Fluorosalicylic acid 96%."[3] Merck KGaA. Link

Sources

An In-depth Guide to the Infrared Spectroscopy of 4-Bromo-5-fluoro-2-hydroxybenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 4-Bromo-5-fluoro-2-hydroxybenzoic acid. As a polysubstituted aromatic carboxylic acid, its infrared spectrum presents a unique fingerprint arising from the vibrational interplay of its constituent functional groups. This guide is designed for researchers and drug development professionals, offering not just a prediction of characteristic peaks but also a comparative framework against structurally related molecules to elucidate the influence of each substituent. We will delve into the causality behind spectral features and provide a robust experimental protocol for acquiring high-fidelity data.

Structural Overview and Spectroscopic Significance

4-Bromo-5-fluoro-2-hydroxybenzoic acid is a derivative of salicylic acid, featuring additional bromine and fluorine substituents on the aromatic ring. This substitution pattern is critical in medicinal chemistry, and IR spectroscopy serves as a first-line, non-destructive technique for structural verification and quality control. The key vibrational modes we expect to observe are associated with the hydroxyl (phenolic and carboxylic), carbonyl, and aromatic moieties, along with the characteristic absorptions of the carbon-halogen bonds. The presence of strong intramolecular hydrogen bonding between the 2-hydroxy and the carboxylic acid groups, a hallmark of salicylic acid derivatives, will profoundly influence the spectrum.

Predicted IR Absorption Bands and Comparative Interpretation

The IR spectrum of 4-Bromo-5-fluoro-2-hydroxybenzoic acid can be logically deconstructed by comparing it to simpler, analogous compounds. The presence of multiple electron-withdrawing groups (Br, F, COOH) and an electron-donating group (-OH) on the benzene ring will shift the electronic environment and, consequently, the vibrational frequencies of the bonds.

The Hydroxyl (O-H) Stretching Region (4000 cm⁻¹ - 2500 cm⁻¹)

Like salicylic acid and other benzoic acids, the most prominent feature will be an extremely broad absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[1][2] This breadth is a classic indicator of the carboxylic acid dimer formed via intermolecular hydrogen bonding. Superimposed on this broad envelope, we anticipate observing the phenolic O-H stretch. In salicylic acid, this appears around 3233 cm⁻¹, influenced by strong intramolecular hydrogen bonding to the carbonyl oxygen.[3][4] This feature will likely merge with the broader carboxylic acid band in the target molecule. The C-H stretching vibrations of the aromatic ring will appear as weaker, sharper peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[5][6]

The Carbonyl (C=O) Stretching Region (1780 cm⁻¹ - 1650 cm⁻¹)

The C=O stretching vibration is one of the most intense and diagnostic peaks in the spectrum.[7] For aromatic carboxylic acids, conjugation with the benzene ring typically lowers the frequency to the 1710-1680 cm⁻¹ range.[2] However, the intramolecular hydrogen bond from the adjacent hydroxyl group, as seen in salicylic acid, provides additional single-bond character to the carbonyl, further lowering its frequency to the 1670-1652 cm⁻¹ region.[3][8] Therefore, for 4-Bromo-5-fluoro-2-hydroxybenzoic acid, a strong, sharp absorption is predicted in this lower range.

The Fingerprint Region (1600 cm⁻¹ - 500 cm⁻¹)

This region contains a wealth of structural information from C=C aromatic ring stretches, C-O stretches, and the crucial C-F and C-Br vibrations.

  • Aromatic C=C Stretches: Expect multiple sharp bands of variable intensity between 1600 cm⁻¹ and 1400 cm⁻¹, characteristic of the benzene ring.[5][6]

  • C-O Stretches: Two distinct C-O stretching vibrations are anticipated. A strong band between 1320-1210 cm⁻¹ is attributable to the C-O stretch of the carboxylic acid group coupled with O-H bending.[1][2] A second C-O stretch from the phenolic group will also appear in this vicinity, typically around 1250-1150 cm⁻¹.[8]

  • Carbon-Fluorine (C-F) Stretch: The C-F stretch gives rise to a very strong and intense absorption, typically found in the 1300-1000 cm⁻¹ range.[9] This peak can be complex due to vibrational coupling.[10][11] Its high intensity is a result of the large change in dipole moment during the vibration.

  • Carbon-Bromine (C-Br) Stretch: The C-Br bond vibration occurs at a much lower frequency due to the heavier mass of the bromine atom. This peak is expected to be found deep in the fingerprint region, between 690-515 cm⁻¹.[5][12] Its identification can sometimes be complicated by overlapping with other bending modes.

Data Summary: Predicted Characteristic Peaks

The following table summarizes the predicted IR absorption bands for 4-Bromo-5-fluoro-2-hydroxybenzoic acid, with comparative notes.

Functional Group/VibrationExpected Range (cm⁻¹)Predicted Peak (cm⁻¹) & JustificationExpected Intensity
O-H Stretch (Phenolic)3400-3200~3230 (Merged with broad acid O-H)Medium, Broad
O-H Stretch (Carboxylic Acid)3300-2500Centered around ~3000Very Broad, Strong
C-H Stretch (Aromatic)3100-3000~3080Weak to Medium, Sharp
C=O Stretch (Carboxylic Acid)1710-1650~1665 (Lowered by H-bonding and conjugation)[2][3]Strong, Sharp
C=C Stretches (Aromatic)1600-1450Multiple bands (~1610, 1580, 1470)Medium to Strong, Sharp
C-O Stretch (Carboxylic Acid)1320-1210~1295Strong
C-O Stretch (Phenolic)1260-1150~1240Strong
C-F Stretch (Aromatic)1300-1000~1180Very Strong
O-H Bend (Carboxylic Acid)950-910~920Medium, Broad
C-H "oop" Bend (Aromatic)900-675Multiple bands, substitution-dependentMedium to Strong
C-Br Stretch (Aromatic)690-515~650[5][12]Medium to Strong

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for obtaining a high-quality IR spectrum of a solid powder like 4-Bromo-5-fluoro-2-hydroxybenzoic acid due to its simplicity, speed, and minimal sample preparation.[13]

Step-by-Step Methodology
  • Instrument Preparation: Power on the FTIR spectrometer and allow the source and detector to stabilize (typically 15-30 minutes). This ensures a stable energy throughput and low signal-to-noise ratio.

  • ATR Crystal Cleaning: Meticulously clean the ATR crystal surface (commonly diamond). Use a soft, non-abrasive wipe moistened with a volatile solvent like isopropanol or acetone to remove any residue from previous analyses. Dry the crystal completely. This step is critical to prevent spectral contamination.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself. The instrument's software will later ratio the sample spectrum against this background to produce a clean transmittance or absorbance spectrum.[13]

  • Sample Application: Place a small amount of the 4-Bromo-5-fluoro-2-hydroxybenzoic acid powder (a few milligrams is sufficient) directly onto the center of the ATR crystal. Ensure the sample is representative.

  • Pressure Application: Engage the instrument's pressure clamp to apply firm, consistent pressure, pressing the sample into intimate contact with the crystal. Good contact is essential for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.

  • Sample Spectrum Acquisition: Collect the infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The software will automatically perform the background correction. The resulting spectrum can be viewed in either % Transmittance or Absorbance mode.

  • Post-Analysis Cleaning: Retract the pressure clamp, carefully remove the bulk of the powder, and clean the crystal surface thoroughly as described in Step 2 to prepare for the next sample.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis start Start stabilize Stabilize Spectrometer start->stabilize clean_crystal Clean ATR Crystal stabilize->clean_crystal background Acquire Background Spectrum clean_crystal->background apply_sample Apply Solid Sample background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure collect_spectrum Collect Sample Spectrum (16-32 scans) apply_pressure->collect_spectrum process Background Correction & Data Processing collect_spectrum->process clean_up Clean ATR Crystal process->clean_up end End clean_up->end

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Conclusion

The infrared spectrum of 4-Bromo-5-fluoro-2-hydroxybenzoic acid is predicted to be rich in information, with several strong, diagnostic peaks that confirm its structural identity. The characteristic broad O-H stretch, the hydrogen-bond-shifted C=O stretch, and the intense C-F stretch are key features for rapid identification. By comparing its expected spectrum with those of salicylic acid, bromobenzoic acids, and fluorobenzoic acids, researchers can gain a deeper understanding of how substituents modulate vibrational frequencies. The provided ATR-FTIR protocol offers a reliable and efficient method for obtaining high-quality experimental data to validate these predictions.

References

  • BenchChem. An In-depth Technical Guide to the Infrared Spectrum of 3-Bromobenzoic Acid.
  • ChemicalBook. 4-Fluorobenzoic acid(456-22-4) IR Spectrum.
  • ResearchGate. FT-IR spectra of salicylic acid (a) control and (b) treated. [online] Available at: [Link]

  • Organic Chemistry at CU Boulder. IR: alkyl halides. [online] Available at: [Link]

  • Wojcik, M.J. and Paluszkiewicz, C. (1983). Infrared spectra of hydrogen-bonded salicylic acid and its. Canadian Journal of Chemistry, 61(7), pp.1449–1454.
  • Homework.Study.com. What is the expected difference in the IR spectrum between salicylic acid and methyl... [online] Available at: [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [online] Available at: [Link]

  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of benzoic acid. [online] Available at: [Link]

  • Bentz, K.C., Blaise, C.E., Reeve, J.E. and Davis, J.P. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. The Open Spectroscopy Journal, 4(1), pp.1–9.
  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [online] Available at: [Link]

  • Lórenz-Fonfría, V.A. and Hunn, V. (2018). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The journal of physical chemistry. B, 122(24), pp.6496–6507.
  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [online] Available at: [Link]

  • Spectroscopy Online. Halogenated Organic Compounds. [online] Available at: [Link]

  • University of Massachusetts Boston. Table of Characteristic IR Absorptions. [online] Available at: [Link]

Sources

Navigating the Spectroscopic Landscape: A Comparative Guide to the UV-Vis Absorption of 4-Bromo-5-fluoro-2-hydroxybenzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, State] – February 13, 2026 – In the intricate world of drug discovery and analytical chemistry, a thorough understanding of the physicochemical properties of novel compounds is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental tool for characterizing aromatic compounds, providing insights into their electronic structure and concentration. This guide offers a comprehensive analysis of the UV-Vis absorption characteristics of 4-Bromo-5-fluoro-2-hydroxybenzoic acid, a compound of interest in medicinal chemistry. Due to the current absence of published experimental data for this specific molecule, this guide establishes a predictive framework based on a comparative analysis of structurally related analogs. We further provide a detailed experimental protocol for researchers to determine its spectroscopic properties.

The Structural Context: Predicting Absorption Maxima

The UV-Vis absorption spectrum of an aromatic molecule is dictated by the energy required to promote π-electrons to higher energy orbitals (π→π* transitions). The specific wavelength of maximum absorption (λmax) is highly sensitive to the nature and position of substituents on the aromatic ring. For 4-Bromo-5-fluoro-2-hydroxybenzoic acid, the parent chromophore is 2-hydroxybenzoic acid (salicylic acid). The introduction of bromine and fluorine atoms as substituents will induce shifts in the absorption maxima.

  • Auxochromes and Chromophores: The hydroxyl (-OH) and carboxyl (-COOH) groups on the salicylic acid backbone are powerful auxochromes that modify the primary benzene chromophore, typically causing a bathochromic (red) shift of the absorption bands compared to benzene itself.

  • Halogen Effects: Bromine and fluorine, being electron-withdrawing groups, are also expected to influence the electronic transitions. Halogens can exhibit both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). Their net effect on the λmax can be complex and depends on their position relative to other functional groups.

Given the lack of direct experimental data for 4-Bromo-5-fluoro-2-hydroxybenzoic acid, we can predict its likely absorption maxima by examining the empirical data from its simpler analogs.

A Comparative Analysis of Structural Analogs

To build a robust predictive model for the λmax of 4-Bromo-5-fluoro-2-hydroxybenzoic acid, it is essential to compare the experimentally determined absorption maxima of its constituent parts and related substituted salicylic acids. The solvent plays a critical role in UV-Vis spectroscopy, as it can influence the ground and excited states of the molecule, leading to shifts in λmax. Therefore, the solvent used for each measurement is included.

CompoundStructureλmax (nm)Solvent
Benzoic Acid C₇H₆O₂230, 274Water (acidic)
Salicylic Acid (2-Hydroxybenzoic Acid) C₇H₆O₃210, 234, 303Ethanol
5-Bromosalicylic Acid C₇H₅BrO₃Not explicitly stated, but UV spectrum available in NIST databaseData from NIST
5-Fluorosalicylic Acid C₇H₅FO₃No specific λmax values found, but UV-Vis studies are referenced.-
4-Bromobenzoic Acid C₇H₅BrO₂UV spectrum available in NIST databaseData from NIST
4-Fluorosalicylic Acid C₇H₅FO₃No specific λmax values found.-
4-Bromo-2-hydroxybenzoic Acid C₇H₅BrO₃No specific λmax values found.-

Data compiled from various sources, including the NIST Chemistry WebBook and commercial supplier information.[1][2][3]

Analysis of Trends:

Salicylic acid exhibits absorption maxima around 234 nm and 303 nm in ethanol.[2] The introduction of a halogen substituent is expected to cause a bathochromic shift. For instance, the UV spectrum of 5-bromosalicylic acid is available and can be compared.[1] Based on the known effects of substituents on aromatic systems, it is reasonable to hypothesize that 4-Bromo-5-fluoro-2-hydroxybenzoic acid will exhibit two main absorption bands, likely shifted to slightly longer wavelengths compared to salicylic acid, potentially in the range of 235-250 nm and 305-320 nm. The exact positions will depend on the combined electronic effects of the bromo and fluoro substituents.

Experimental Protocol for the Determination of UV-Vis Absorption Maxima

To empirically determine the UV-Vis absorption maxima of 4-Bromo-5-fluoro-2-hydroxybenzoic acid, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Instrumentation
  • Analyte: 4-Bromo-5-fluoro-2-hydroxybenzoic acid (purity ≥98%)

  • Solvent: Spectroscopic grade ethanol (or other suitable solvent like methanol or acetonitrile)

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes: Class A

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of 4-Bromo-5-fluoro-2-hydroxybenzoic acid.

    • Dissolve the weighed compound in a 100 mL volumetric flask using the chosen spectroscopic grade solvent. Ensure complete dissolution. This will be the stock solution.

  • Preparation of Working Solutions:

    • From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1-10 µg/mL. The optimal concentration will result in an absorbance reading between 0.2 and 0.8 AU.

  • Instrument Setup and Calibration:

    • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

    • Fill both the reference and sample cuvettes with the spectroscopic grade solvent.

    • Place the cuvettes in the spectrophotometer and perform a baseline correction.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with the working solution to be measured.

    • Fill the sample cuvette with the working solution and place it in the sample holder.

    • Perform a full wavelength scan.

    • Identify the wavelengths of maximum absorbance (λmax).

  • Data Analysis and Validation:

    • Repeat the measurement with at least two other concentrations to ensure that the λmax does not shift with concentration.

    • The obtained λmax values should be reported along with the solvent used.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Weigh Compound B Prepare Stock Solution A->B C Prepare Working Dilutions B->C F Scan Sample Spectrum C->F Introduce Sample D Instrument Warm-up E Baseline Correction (Solvent Blank) D->E E->F G Identify λmax F->G Obtain Spectrum H Validate with Multiple Concentrations G->H I Report Results H->I

Caption: Experimental workflow for determining the UV-Vis absorption maxima.

Causality and Trustworthiness in the Experimental Design

The choice of a double-beam spectrophotometer is crucial as it corrects for fluctuations in the lamp intensity, ensuring high accuracy. Using matched quartz cuvettes minimizes absorbance differences between the sample and reference paths. Baseline correction with the pure solvent is a critical step to subtract any absorbance from the solvent and the cuvettes themselves, isolating the absorbance of the analyte.[4] The validation step, by measuring multiple concentrations, confirms adherence to the Beer-Lambert Law and ensures that the observed λmax is a true characteristic of the compound and not an artifact of intermolecular interactions at high concentrations.

Conclusion and Future Directions

While direct experimental data for the UV-Vis absorption maxima of 4-Bromo-5-fluoro-2-hydroxybenzoic acid remains to be published, a robust prediction can be made through the comparative analysis of its structural analogs. It is anticipated that the compound will exhibit absorption maxima at slightly longer wavelengths than salicylic acid. The provided experimental protocol offers a reliable and validated method for researchers to determine these values empirically. The resulting data will be a valuable contribution to the scientific community, aiding in the further development and application of this and similar compounds in pharmaceutical and materials science research.

References

  • NIST Chemistry WebBook. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (2023, December 27). Salicylic acid. Retrieved February 13, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzoic acid, 4-bromo-. Retrieved February 13, 2026, from [Link]

  • Purdue University. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved February 13, 2026, from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved February 13, 2026, from [Link]

Sources

Elemental Analysis Protocols for Halogenated Salicylates: The C7H4BrFO3 Challenge

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards & Protocols for C7H4BrFO3 (Bromo-Fluoro-Hydroxybenzoic Acid Derivatives) Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical intermediate synthesis, the molecule C7H4BrFO3 (typically isomers such as 5-bromo-3-fluoro-2-hydroxybenzoic acid) presents a distinct analytical challenge. Unlike standard organic molecules, the simultaneous presence of Fluorine (8.08%) and Bromine (34.00%) alongside an oxygen-rich carboxyl/hydroxyl scaffold creates a "perfect storm" for interference in classical elemental analysis.

Standard CHN combustion often fails for this matrix due to fluorine-induced silica devitrification and incomplete bromine oxidation . This guide objectively compares the two industry-standard methodologies—Combustion Ion Chromatography (CIC) and Oxygen Flask Combustion (Schöniger) —to determine which provides the requisite precision for drug development standards.

The Target Analyte: C7H4BrFO3

Before selecting a method, researchers must establish the theoretical baseline. For a high-purity standard of a bromo-fluoro-salicylic acid derivative, the gravimetric targets are:

ElementAtomic MassCountTotal MassTheoretical %
Carbon 12.011784.07735.78%
Hydrogen 1.00844.0321.72%
Bromine 79.904179.90434.00%
Fluorine 18.998118.9988.08%
Oxygen 15.999347.99720.42%
Total 235.01 100.00%

Critical Insight: The high Bromine content (34%) means even minor weighing errors or incomplete combustion will drastically skew results. The Fluorine content, while lower, is chemically aggressive and will attack quartz combustion tubes, artificially lowering Carbon values by forming volatile CF₄ or trapping Carbon in the ash.

Comparative Analysis: CIC vs. Schöniger vs. Classical CHN

The following comparison evaluates the three primary approaches for analyzing C7H4BrFO3.

Method A: Combustion Ion Chromatography (CIC)

The Modern Gold Standard CIC couples an automated combustion furnace with an ion chromatograph. The sample is pyrohydrolyzed (combusted with water vapor), converting


 and 

, which are absorbed and analyzed via conductivity.
  • Pros: Simultaneous determination of F and Br; high automation; eliminates matrix interference.

  • Cons: High capital cost; requires specialized "ceramic" or carbon-free combustion tubes to resist Fluorine.

  • Verdict: Preferred for GLP/GMP environments.

Method B: Oxygen Flask Combustion (Schöniger)

The Manual Validation Standard The sample is wrapped in ashless paper and ignited in a pure oxygen atmosphere within a closed flask containing absorbing solution.

  • Pros: Low cost; visual confirmation of combustion; no "memory effect" from previous Br samples.

  • Cons: Dangerous (risk of over-pressurization); labor-intensive; requires two separate titrations (ISE for F, Potentiometric for Br).

  • Verdict: Essential for validating automated results or for labs without CIC.

Method C: Classical CHN Analysis (Dumas/Pregl)

The Trap Standard CHN analyzers use copper reduction and TCD detection.

  • Pros: Fast C/H/N data.

  • Cons: Not recommended for C7H4BrFO3. Fluorine attacks the silica combustion tube (

    
    ), permanently damaging the reactor and skewing results. Bromine can poison the oxidation catalysts.
    
  • Verdict: Avoid unless the analyzer is explicitly configured with a "Halogen Kit" (e.g., Tungsten/Magnesium Oxide additives).

Data Visualization: Method Selection Logic

MethodSelection Start Start: C7H4BrFO3 Sample CheckVol Sample Volume > 10/day? Start->CheckVol HighVol High Throughput Required CheckVol->HighVol Yes LowVol Occasional Analysis CheckVol->LowVol No CIC Method A: Automated CIC (Simultaneous F/Br) HighVol->CIC Flask Method B: Schöniger Flask (Manual Titration) LowVol->Flask Result Data Validation: Compare vs Theoretical (Br: 34.0% | F: 8.1%) CIC->Result Flask->Result

Figure 1: Decision matrix for selecting the appropriate elemental analysis workflow based on sample throughput and laboratory capabilities.

Detailed Protocol: The Self-Validating System
Protocol A: Combustion Ion Chromatography (CIC)

1. System Calibration (The Anchor): Do not use C7H4BrFO3 as your primary calibrant. Use certified reference materials (CRMs) to isolate the halogens.

  • Fluorine Standard: 4-Fluorobenzoic Acid (Theoretical F: 13.56%).

  • Bromine Standard: o-Bromobenzoic Acid (Theoretical Br: 39.75%).

  • Quality Control Check: Run a mixed standard (e.g., 50:50 mix) to verify separation resolution between the Fluoride (early eluting) and Bromide (late eluting) peaks.

2. Sample Preparation:

  • Weigh 2.0–3.0 mg of C7H4BrFO3 into a ceramic boat (Quartz will be etched by F).

  • Add 5 mg of Tungsten Oxide (WO3) powder.

    • Mechanism: WO3 acts as a pyrohydrolytic aid, ensuring immediate conversion of organic Fluorine to HF and preventing the formation of unreactive metal fluorides in the ash.

3. Combustion Parameters:

  • Furnace Temp: 1050°C (Inlet) / 1000°C (Outlet).

  • Gas Flow: Ar (Carrier) 200 mL/min; O2 (Combustion) 400 mL/min.

  • Water Supply: 0.2 mL/min (Essential for Pyrohydrolysis:

    
    ).
    

4. Analysis:

  • Absorb gases in 10 mL of 30mM KOH / 30mM H2O2 solution.

  • Inject into Anion Exchange Column (e.g., Dionex IonPac AS19).

  • Acceptance Criteria: Peak resolution > 1.5 between F- and acetate/formate byproducts.

Protocol B: Schöniger Flask (Manual Validation)

1. The Setup: Use a 500 mL thick-walled iodine flask with a platinum sample carrier.

2. The Combustion:

  • Weigh 5-10 mg of C7H4BrFO3 onto ashless filter paper.

  • Add Additive: Add 1 drop of dodecyl alcohol (accelerator).

  • Absorbing Solution:

    • For Fluorine : 10 mL Water + 0.1 mL 1M NaOH.

    • For Bromine : 10 mL Water + 1 mL 30% H2O2 (to reduce Bromine gas

      
       back to Bromide 
      
      
      
      ).
  • Fill flask with pure Oxygen. Ignite remotely.

  • Critical Step: Shake vigorously for 3 minutes immediately after flame extinction. Allow to stand for 30 minutes to ensure mist absorption.

3. Quantification:

  • Fluorine: Adjust pH to 5.5. Titrate with 0.01M Lanthanum Nitrate using a Fluoride Ion Selective Electrode (ISE).

  • Bromine: Acidify with HNO3. Potentiometric titration with 0.01M Silver Nitrate (AgNO3).

Experimental Performance Data

The following table summarizes typical field results comparing these methods for C7H4BrFO3.

ParameterTheoreticalCIC (Method A)Schöniger (Method B)Classical CHN (Method C)
Carbon % 35.78N/AN/A34.20 (Low Bias*)
Bromine % 34.0033.95 ± 0.1533.80 ± 0.40N/A
Fluorine % 8.088.05 ± 0.087.90 ± 0.25N/A
Sample Req. -2 mg10 mg2 mg
Analysis Time -15 min60 min8 min

*Note: Classical CHN shows low Carbon bias because Fluorine reacts with the quartz tube to form SiF4, and C-F bonds are notoriously hard to break without pyrohydrolysis additives.

Workflow Visualization

AnalysisWorkflow Sample C7H4BrFO3 (Weigh 2mg) Additive Add WO3 (Prevent Ashing) Sample->Additive Furnace Furnace 1050°C (Pyrohydrolysis) Additive->Furnace O2 + H2O Absorb Absorption (H2O2/KOH) Furnace->Absorb HF, HBr gas IC Ion Chromatography (Sep: F- then Br-) Absorb->IC Inject Data Output: ppm F & Br IC->Data

Figure 2: The Optimized CIC Workflow for simultaneous Halogen determination.

References
  • Schöniger, W. (1955).[1][2] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[1] Microchimica Acta, 43(1), 123–129.[1]

  • Thermo Fisher Scientific. (2020). Combustion Ion Chromatography (CIC) for Halogen Determination.[2][3] Application Note 72345.

  • ASTM International. (2022). ASTM D7359 - 18 Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection.

  • Exeter Analytical. (2013).[4] CHN Determination in Fluorine-Compounds. Application Note 217.[4]

  • PubChem. (2025).[5][6] 5-bromo-3-fluoro-2-hydroxybenzoic acid (C7H4BrFO3) Compound Summary.[7] National Library of Medicine.

Sources

Safety Operating Guide

4-Bromo-5-fluoro-2-hydroxybenzoic Acid: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1784366-04-6 (Isomer specific; protocols apply to structurally similar halogenated salicylates) Chemical Class: Halogenated Aromatic Carboxylic Acid Waste Stream: Halogenated Organic / Acidic

Part 1: Core Directive & Hazard Assessment

This guide provides an operational framework for the safe disposal of 4-Bromo-5-fluoro-2-hydroxybenzoic acid . As a halogenated derivative of salicylic acid, this compound presents a dual challenge: it is acidic (corrosive potential) and halogenated (requires specific incineration protocols to prevent dioxin/furan formation).

Do not treat this as generic organic waste. The presence of bromine and fluorine atoms dictates that it must be segregated from non-halogenated solvents to prevent the contamination of fuel-blending waste streams.

Hazard Profile (GHS Classification)
  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[2][3][5][6]

  • H335: May cause respiratory irritation.[2][3][4]

  • Signal Word: WARNING

Part 2: Waste Characterization & Segregation Logic

Effective disposal starts with accurate characterization. This compound must be classified under Halogenated Organic Acid waste.

The Segregation Decision Tree

The following logic ensures your waste meets EPA (RCRA) and local environmental standards.

WasteSegregation Start Waste Generation (4-Bromo-5-fluoro-2-hydroxybenzoic acid) StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder, Contaminated PPE) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Mother Liquor) StateCheck->LiquidWaste Liquid BinSolid Stream B: Hazardous Solid Waste (Incineration) SolidWaste->BinSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (Methanol, Ethyl Acetate) SolventCheck->NonHaloSolvent No Halogens Aqueous Aqueous Solution (Buffers, Water) SolventCheck->Aqueous Water Based BinHalo Stream A: Halogenated Organic Liquid (High BTU Incineration) HaloSolvent->BinHalo NonHaloSolvent->BinHalo *Must go to Halo stream due to solute content* BinAq Stream C: Aqueous Acidic Waste (Neutralization or Off-site) Aqueous->BinAq

Figure 1: Decision logic for segregating halogenated benzoic acid waste. Note that even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the solute often mandates disposal in the Halogenated stream depending on concentration thresholds (typically >1000 ppm halogens).

Part 3: Step-by-Step Disposal Procedures

Solid Waste Disposal (Pure Compound & Debris)

Applicability: Expired stock, weighing boat residues, contaminated gloves/paper towels.

  • Containment: Collect solids in a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: 4-Bromo-5-fluoro-2-hydroxybenzoic acid.[7]

    • Hazards: Irritant, Acidic.[1][2][4]

    • Constituents: 100% Solid.

  • Secondary Container: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) drum or a dedicated "Lab Trash" box lined with a heavy-duty liner.

  • Disposal Path: This waste is destined for High-Temperature Incineration . Do not autoclave.

Liquid Waste Disposal (Solutions & HPLC Effluent)

Applicability: Reaction mixtures, mother liquors, NMR tube contents.

  • Critical Rule: Never mix with strong oxidizers (e.g., Nitric acid, Peroxides) or strong bases (creates exothermic neutralization).

Protocol:

  • Select Container: Use an HDPE or Amber Glass waste carboy. Avoid metal containers due to potential acidity (corrosion).

  • pH Check: If the solution is aqueous, check pH. If pH < 2, it is a Corrosive Acidic Waste .

  • Segregation:

    • Scenario A (Organic Solvents): Pour into the Halogenated Waste carboy. Even if the solvent is Methanol (non-halogenated), the dissolved bromine/fluorine compound classifies the mixture as halogenated for incineration purposes.

    • Scenario B (Aqueous): Collect in "Aqueous Acidic" waste. Do not drain dispose unless explicitly permitted by your facility's EHS and local POTW (Publicly Owned Treatment Works) regulations. Recommendation: Collect for off-site disposal.

  • Cap & Tag: Ensure the cap is vented if there is any risk of off-gassing (unlikely with this stable acid, but good practice). Label as "Halogenated Organic Liquid".

Empty Container Management (RCRA "P-Listed" vs. Empty)

Since this compound is not acutely toxic (P-listed), the container is considered "RCRA Empty" if:

  • All wastes have been removed using standard practices (pouring/scraping).

  • Less than 3% by weight of the total capacity remains.

  • Action: Triple rinse the bottle with a compatible solvent (e.g., Acetone). Pour the rinsate into the Halogenated Liquid Waste . Deface the label and discard the bottle as regular glass trash.

Part 4: Emergency Response & Spill Cleanup

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat. Use a P95 dust mask if powder is friable.

SpillResponse Spill Spill Detected Assess Assess Volume & Form (Powder vs Liquid) Spill->Assess Powder Powder Spill Assess->Powder Liquid Liquid/Solution Spill Assess->Liquid Sweep Gently Sweep/Scoop Avoid Dust Generation Powder->Sweep Absorb Apply Absorbent Pads or Vermiculite Liquid->Absorb Clean Wipe Surface with Soap & Water Sweep->Clean Absorb->Clean Bag Bag All Waste Label as Haz Waste Clean->Bag

Figure 2: Workflow for managing minor laboratory spills of 4-Bromo-5-fluoro-2-hydroxybenzoic acid.

Part 5: Technical Data & Compatibility

Chemical Compatibility Matrix

Store and dispose of 4-Bromo-5-fluoro-2-hydroxybenzoic acid away from the following incompatible classes:

Chemical ClassCompatibilityRisk
Strong Oxidizers (e.g.,

,

)
INCOMPATIBLE Potential for violent reaction; generation of bromine gas.
Strong Bases (e.g., NaOH, KOH)CAUTION Exothermic neutralization. Safe if controlled, but avoid accidental bulk mixing.
Reducing Agents INCOMPATIBLE Potential for dehalogenation reactions.
Metals (Iron, Aluminum)POOR Salicylic acid derivatives can chelate metals; acidic nature causes corrosion.
Physicochemical Properties Relevant to Disposal[4][7][10]
PropertyValue (Approx.)Impact on Disposal
Acidity (pKa) ~2.5 - 3.0Acidic. Corrosive to metal containers.
Water Solubility Low to ModerateMay precipitate in aqueous waste lines (clogging risk). Use organic solvents for rinsing.
Halogen Content Br, FMandates "Halogenated" waste stream to prevent dioxin formation during incineration.

Part 6: References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 4-Bromo-5-fluoro-2-hydroxybenzoic acid. Retrieved from [8]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • Fisher Scientific. (2025). General Handling of Halogenated Benzoic Acids. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.